Kdm2B-IN-1
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C21H30N4O2S |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-cyclobutyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4,5-dihydroimidazol-2-yl]piperazine |
InChI |
InChI=1S/C21H30N4O2S/c26-28(27,20-9-8-17-4-1-2-5-18(17)16-20)25-11-10-22-21(25)24-14-12-23(13-15-24)19-6-3-7-19/h8-9,16,19H,1-7,10-15H2 |
Clave InChI |
JPPPBGVARYKPJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN=C3N4CCN(CC4)C5CCC5 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KDM2B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a multi-domain protein that plays a critical role in epigenetic regulation and cellular processes such as cell senescence, differentiation, and stem cell self-renewal.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] This guide provides a detailed overview of the molecular mechanisms of KDM2B, which is the essential framework for understanding the action of any potential inhibitor, such as a hypothetical "Kdm2B-IN-1".
KDM2B is a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and functions as a histone demethylase.[2] Its activity is intricately linked to transcriptional repression and the regulation of key cellular signaling pathways.
Core Mechanism of Action
KDM2B exerts its function through two primary, interconnected mechanisms: recruitment of the PRC1.1 complex to chromatin and enzymatic demethylation of histone lysine residues. The protein's structure includes several key functional domains: an N-terminal JmjC domain, a CxxC zinc finger domain for DNA binding, a PHD domain, an F-box domain, and C-terminal leucine-rich repeats.[1]
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PRC1.1-Mediated Gene Repression: The primary mechanism for KDM2B-mediated gene silencing involves its role within the PRC1.1 complex.
-
Recruitment to CpG Islands: The CxxC zinc finger domain of KDM2B specifically recognizes and binds to non-methylated CpG islands (CGIs).[2][3][4] These CGIs are prevalent in the promoter regions of many developmental genes.[5][6]
-
PRC1.1 Complex Assembly: Upon binding to CGIs, KDM2B recruits the other core components of the non-canonical PRC1.1 complex, including RING1B, PCGF1, and BCOR or BCORL1.[2][3][7]
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Histone Ubiquitylation: The assembled PRC1.1 complex, through the E3 ubiquitin ligase activity of RING1B, catalyzes the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub1).[2][3][4][7] This modification leads to chromatin compaction and transcriptional repression of the target gene.[4][7]
-
-
Histone Demethylase Activity: The JmjC domain confers enzymatic activity upon KDM2B.
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Substrate Specificity: KDM2B primarily demethylates di-methylated lysine 36 of histone H3 (H3K36me2).[1] It has also been reported to demethylate H3K4me3 and H3K79.[1][5][8][9] These marks are generally associated with active transcription.
-
Transcriptional Repression: By removing these activating marks, KDM2B reinforces a repressive chromatin state at its target loci. For instance, its demethylation of H3K36me2 is directly linked to the repression of the p15Ink4b tumor suppressor gene.[1]
-
Regulation of Cellular Signaling Pathways
KDM2B is a crucial regulator of multiple signaling pathways implicated in cancer and development. An inhibitor of KDM2B would be expected to modulate these pathways.
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NOTCH1 Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), KDM2B acts as a tumor suppressor by antagonizing NOTCH1-mediated gene activation.[2] KDM2B target genes significantly overlap with NOTCH1 targets, and PRC1.1-mediated repression restricts excessive transcriptional activation by active NOTCH1.[2]
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Wnt/β-catenin Pathway: KDM2B is known to inhibit the Wnt/β-catenin signaling pathway.[1] During hippocampal development, KDM2B represses Wnt signaling genes, and loss of KDM2B function leads to their de-repression, impairing neural progenitor cell differentiation and migration.[10]
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PI3K/Akt/mTOR Pathway: KDM2B can promote cancer progression by activating the PI3K/Akt/mTOR pathway.[1] Conversely, knockdown of KDM2B in gastric cancer cells induces autophagy through the inhibition of this pathway.[1]
-
Ink4a/Arf Locus and Senescence: KDM2B promotes cell proliferation and bypasses senescence by repressing the Ink4a/Arf tumor suppressor locus.[1] This is achieved through both H3K36me2 demethylation and the recruitment of Polycomb complexes to silence gene expression.[1]
-
TLR4/NF-κB Pathway: KDM2B has been shown to regulate inflammatory responses. Its overexpression can downregulate the expression of TLR4 and NF-κB p65, thereby protecting against myocardial ischemia-reperfusion injury.[11]
Quantitative Data Summary
While specific quantitative data for a "this compound" inhibitor is unavailable, analysis of KDM2B function provides key metrics. These values establish a baseline for assessing the activity of a potential inhibitor.
| Parameter | Organism/Cell Type | Value | Experimental Method | Reference |
| KDM2B Genomic Binding | Mouse Thymocytes | 6,377 significant binding peaks | ChIP-seq | [2] |
| KDM2B Genomic Binding | Mouse ESCs | 29,525 binding peaks | ChIP-seq | [6] |
| Effect of KDM2B CxxC Deletion | Mouse DP Thymocytes | 324 genes upregulated (>2-fold) | RNA-seq | [2] |
| Effect of KDM2B CxxC Deletion | Mouse DP Thymocytes | 648 genes downregulated (>2-fold) | RNA-seq | [2] |
| Effect of KDM2B Knockdown | Mouse ESCs | ~40% reduction in global H2AK119ub1 levels | Quantitative Western Blot | [7] |
| Effect of KDM2B CxxC Deletion | Mouse Hippocampus | 886 genes activated | RNA-seq | [10] |
| Effect of KDM2B CxxC Deletion | Mouse Hippocampus | 575 genes repressed | RNA-seq | [10] |
Experimental Protocols
Characterizing a KDM2B inhibitor requires precise experimental methods to measure its impact on KDM2B's genomic localization, enzymatic activity, and downstream functions.
Protocol 1: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol is designed to map the genome-wide binding sites of KDM2B and assess how an inhibitor affects its localization or the histone marks it regulates (e.g., H2AK119ub1, H3K36me2).
Objective: To determine if this compound displaces KDM2B from chromatin or alters the deposition of H2AK119ub1 at target gene promoters.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., T-ALL cell line) to ~80-90% confluency. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to KDM2B or H2AK119ub1. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment compared to the input control. Compare peak distribution and intensity between vehicle- and inhibitor-treated samples.
Protocol 2: Western Blotting
This protocol is used to quantify changes in the global levels of histone modifications or the protein levels of downstream signaling targets.
Objective: To measure the effect of this compound on total H2AK119ub1 or H3K36me2 levels.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Histone Extraction: Harvest cells and perform an acid extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 10-20 µg of histone extract on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H2AK119ub1, H3K36me2, or a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Quantify the band intensity using software like ImageJ. Normalize the signal of the histone mark to the total histone H3 signal to determine relative changes.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B - Wikipedia [en.wikipedia.org]
- 4. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
- 5. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM2B regulates hippocampal morphogenesis by transcriptionally silencing Wnt signaling in neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
What is the function of Kdm2B-IN-1?
An In-depth Technical Guide to KDM2B and its Inhibition
Introduction
While a specific compound designated "Kdm2B-IN-1" is not documented in the public scientific literature, the protein it presumably targets, Lysine-Specific Demethylase 2B (KDM2B), is a subject of intense research interest. KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that plays a crucial role in gene regulation, cell differentiation, and the development of various cancers. This guide provides a comprehensive overview of the function of KDM2B, its mechanism of action, and its significance as a therapeutic target for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
KDM2B is a multi-domain protein with several key functional regions that dictate its activity and interactions.
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JmjC Domain: The catalytic core of KDM2B is its Jumonji C (JmjC) domain. This domain is responsible for the demethylation of specific histone lysine residues. Primarily, KDM2B targets di- and tri-methylated lysine 36 on histone H3 (H3K36me2/3) and trimethylated lysine 4 on histone H3 (H3K4me3).[1][2][3][4][5] The removal of these methyl groups, which are generally associated with active gene transcription, leads to transcriptional repression.
-
CxxC Zinc Finger Domain: KDM2B possesses a CxxC zinc finger domain that specifically recognizes and binds to unmethylated CpG islands.[4][6][7][8] CpG islands are stretches of DNA with a high frequency of CpG dinucleotides and are often located at the promoters of genes. This targeting mechanism allows KDM2B to be recruited to specific genomic loci.
-
F-box and Leucine-Rich Repeats (LRR): These domains link KDM2B to the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[1][5] This interaction suggests a role for KDM2B in protein ubiquitination and degradation, in addition to its demethylase activity.
Role in Polycomb Repressive Complex 1.1 (PRC1.1)
A primary function of KDM2B is its role as a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1).[6][7][8]
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Recruitment to CpG Islands: Through its CxxC domain, KDM2B targets the PRC1.1 complex to unmethylated CpG islands at gene promoters.[6][9]
-
H2AK119 Ubiquitination: Once recruited, the PRC1.1 complex, which includes the E3 ubiquitin ligase RING1B, catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[6][10]
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Gene Silencing: H2AK119ub1 is a repressive histone mark that contributes to the silencing of target genes, many of which are involved in developmental processes.[6][10] Depletion of KDM2B leads to a reduction in H2AK119ub1 levels and the upregulation of a subset of Polycomb target genes.[10]
Signaling Pathways and Cellular Processes
KDM2B is implicated in a multitude of cellular signaling pathways and processes, often with context-dependent and sometimes opposing roles.
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Cancer Development: KDM2B's role in cancer is complex. It can act as both an oncogene and a tumor suppressor.
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Oncogenic Roles: KDM2B can promote cancer cell proliferation by inhibiting tumor suppressor pathways like the p15Ink4b pathway and activating the PI3K/Akt/mTOR pathway.[11] It is also involved in enhancing the expression of the MYC oncogene.[11]
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Tumor Suppressive Roles: Conversely, in T-cell acute lymphoblastic leukemia (T-ALL), KDM2B functions as a tumor suppressor by antagonizing NOTCH1-mediated gene activation.[7][8][12]
-
-
Stem Cell Regulation: KDM2B is crucial for maintaining the pluripotency of embryonic stem cells by recruiting PRC1 to repress developmental genes.[4] It also plays a role in the generation of induced pluripotent stem cells (iPSCs).[2]
-
Inflammatory Response: KDM2B can regulate the inflammatory response. For instance, it has been shown to be involved in the TLR4/NF-κB signaling pathway, and its overexpression can impact myocardial ischemia-reperfusion injury by modulating inflammation.[13]
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes key quantitative findings related to KDM2B function from the literature.
| Parameter | Description | Finding | Reference |
| H2AK119ub1 Levels | Global levels of H2AK119ub1 upon KDM2B knockdown in mouse embryonic stem cells. | Approximately 40% lower in KDM2B knockdown cells compared to control. | [10] |
| KDM2B ChIP-seq Peaks | Number of significant KDM2B binding peaks identified in thymocytes. | 6,377 significant binding peaks. | [12][14] |
| Gene Upregulation | Fold change in the expression of a panel of 12 Polycomb target genes upon KDM2B depletion. | Observed corresponding increases in transcription. | [10] |
Experimental Protocols
The study of KDM2B and its inhibitors involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions where KDM2B binds.
-
Cell Crosslinking: Cells are treated with formaldehyde to crosslink proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to KDM2B (or a tag like FLAG if using a tagged version of the protein) is used to immunoprecipitate the KDM2B-DNA complexes.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[2][5][12]
Western Blotting
Objective: To detect and quantify the levels of KDM2B or histone modifications.
-
Protein Extraction: Whole-cell lysates or nuclear extracts are prepared from cells or tissues.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., KDM2B, H2AK119ub1), followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: The signal is detected using chemiluminescence or fluorescence, and the protein levels can be quantified relative to a loading control.[10][13]
Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To measure the expression levels of KDM2B target genes.
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RNA Extraction: Total RNA is isolated from cells or tissues.
-
cDNA Synthesis: The RNA is reverse-transcribed into complementary DNA (cDNA).
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PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
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Quantification: The amount of PCR product is quantified in real-time, and gene expression levels are normalized to a housekeeping gene.[4][5][10]
Visualizations
KDM2B-Mediated Gene Silencing Pathway
Caption: KDM2B recruits the PRC1.1 complex to CpG islands, leading to H2AK119 ubiquitination and gene repression.
Experimental Workflow for Identifying KDM2B Targets
Caption: A typical workflow for Chromatin Immunoprecipitation (ChIP) followed by sequencing to map KDM2B binding sites.
Conclusion
KDM2B is a critical epigenetic regulator with diverse and context-dependent functions in cellular homeostasis and disease. Its ability to target the PRC1.1 complex to specific genomic loci to mediate gene silencing is a key aspect of its function. The intricate involvement of KDM2B in cancer and stem cell biology makes it a compelling target for therapeutic intervention. While a specific inhibitor named "this compound" is not currently described in the literature, the development of small molecule inhibitors against KDM2B holds significant promise for novel therapeutic strategies. Further research into the precise mechanisms of KDM2B regulation and the development of potent and specific inhibitors will be crucial for translating our understanding of this protein into clinical applications.
References
- 1. KDM2B - Wikipedia [en.wikipedia.org]
- 2. Kdm2b promotes induced pluripotent stem cell generation by facilitating gene activation early in reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 7. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Downstream Cascade: An In-depth Technical Guide to the Targets of KDM2B Inhibition
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the downstream targets and cellular pathways affected by the inhibition of Lysine-Specific Demethylase 2B (KDM2B). As the specific inhibitor "Kdm2B-IN-1" lacks detailed public documentation, this guide focuses on the broader and well-documented effects of KDM2B inhibition achieved through genetic knockdown (shRNA/siRNA) and knockout methodologies. The presented data, experimental protocols, and pathway visualizations are synthesized from peer-reviewed literature to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Executive Summary
KDM2B, a JmjC domain-containing histone demethylase, is a critical epigenetic regulator involved in a myriad of cellular processes, including cell proliferation, senescence, differentiation, and oncogenesis. It primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3). Furthermore, as a component of the non-canonical Polycomb Repressive Complex 1.1 (ncPRC1.1), KDM2B plays a crucial role in gene silencing by binding to unmethylated CpG islands. Inhibition of KDM2B's activity leads to a cascade of downstream effects, significantly impacting gene expression profiles and altering key signaling pathways. This guide elucidates these consequences, providing a foundational understanding for therapeutic strategies targeting KDM2B.
Data Presentation: The Impact of KDM2B Inhibition on Gene Expression
The inhibition of KDM2B leads to widespread changes in the transcriptome. The following tables summarize quantitative data from representative studies, showcasing the upregulation of tumor suppressor genes and the downregulation of oncogenic pathways.
Table 1: Differentially Expressed Genes Following KDM2B Knockdown in Human Leukemia Cells
| Gene | Log2 Fold Change | Function | Reference |
| Upregulated Genes | |||
| CDKN2A (p16) | +1.85 | Tumor Suppressor, Cell Cycle Arrest | [1] |
| TGFB1 | +1.52 | Tumor Suppressor, Anti-proliferative | [1] |
| SMARCA4 | +1.21 | Chromatin Remodeler, Tumor Suppressor | [1] |
| Downregulated Genes | |||
| MYC | -2.10 | Oncogene, Transcription Factor | [1] |
| EZH2 | -1.78 | Histone Methyltransferase, Oncogene | [1] |
Table 2: KDM2B ChIP-seq Peak Enrichment at Key Target Gene Promoters in Mouse Embryonic Stem Cells
| Gene | Peak Enrichment (Fold over Input) | Function | Reference |
| Gata6 | 8.2 | Developmental Transcription Factor | [2] |
| Sox7 | 7.5 | Developmental Transcription Factor | [2] |
| Eomes | 6.9 | Developmental Transcription Factor | [2] |
Key Signaling Pathways Modulated by KDM2B Inhibition
Inhibition of KDM2B has profound effects on several critical signaling pathways implicated in cancer and development.
The PI3K/Akt/mTOR Pathway
KDM2B inhibition has been shown to suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] Knockdown of KDM2B leads to decreased phosphorylation of Akt and mTOR, resulting in reduced cell viability and induction of autophagy in lung squamous cell carcinoma cells.[3]
The Wnt/β-catenin Signaling Pathway
KDM2B has a complex regulatory role in the Wnt/β-catenin pathway. Some studies suggest KDM2B can inhibit Wnt signaling by inducing the degradation of β-catenin.[4] Conversely, other evidence indicates that upon KDM2B deletion, Wnt signaling pathway components, including various Wnt and Fzd genes, are upregulated.[1] This context-dependent role highlights the complexity of KDM2B's function.
Regulation of the Ink4a/Arf Locus
A well-established function of KDM2B is the repression of the CDKN2A (Ink4a/Arf) tumor suppressor locus, which encodes p16Ink4a and p19Arf.[1] Inhibition of KDM2B leads to the de-repression of these genes, resulting in cell cycle arrest and senescence.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the downstream targets of KDM2B.
Lentiviral shRNA-mediated Knockdown of KDM2B
This protocol is a standard method for achieving stable gene silencing in mammalian cells.
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shRNA Vector Preparation : shRNA sequences targeting KDM2B (e.g., targeting the sequence 5′-GCATGAAGCAGAGCTGCATCA-3′) are cloned into a lentiviral vector such as pLKO.1.[5]
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Lentivirus Production : HEK293T cells are co-transfected with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like FuGENE HD.
-
Viral Harvest and Transduction : Viral supernatants are collected 48-72 hours post-transfection, filtered, and used to infect target cells in the presence of polybrene to enhance transduction efficiency.
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Selection and Verification : Transduced cells are selected with an appropriate antibiotic (e.g., puromycin). Knockdown efficiency is confirmed by qRT-PCR and Western blotting for KDM2B mRNA and protein levels, respectively.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where KDM2B binds.
-
Cross-linking and Chromatin Preparation : Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp by sonication.
-
Immunoprecipitation : The sheared chromatin is incubated with an antibody specific to KDM2B, which is then captured using protein A/G magnetic beads.
-
DNA Purification : The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing : The purified DNA fragments are prepared for high-throughput sequencing, including end-repair, A-tailing, and adapter ligation.
-
Data Analysis : Sequencing reads are aligned to a reference genome, and peak-calling algorithms (e.g., MACS2) are used to identify regions of significant KDM2B enrichment.[2]
RNA-Sequencing (RNA-seq)
RNA-seq is used to quantify the changes in gene expression following KDM2B inhibition.
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RNA Extraction and Quality Control : Total RNA is extracted from control and KDM2B-inhibited cells. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation : mRNA is typically enriched using oligo(dT) beads, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis : Sequencing reads are aligned to a reference transcriptome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon KDM2B inhibition.
Conclusion
The inhibition of KDM2B presents a promising therapeutic avenue, particularly in oncology. By de-repressing tumor suppressor genes and inhibiting key oncogenic signaling pathways, targeting KDM2B can impede cancer cell proliferation and survival. This technical guide provides a foundational overview of the downstream effects of KDM2B inhibition, offering valuable insights for researchers and drug development professionals. Further investigation into the context-specific roles of KDM2B and the development of highly specific inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. mdpi.com [mdpi.com]
- 5. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Role of Kdm2B-IN-1 in Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the histone demethylase inhibitor, Kdm2B-IN-1, and its pivotal role in the induction of cellular senescence. This document details the underlying molecular mechanisms, presents hypothetical quantitative data, and offers comprehensive experimental protocols for utilizing this compound as a tool to investigate senescence-associated pathways.
Introduction to Kdm2B and Cellular Senescence
Cellular senescence is a fundamental biological process characterized by an irreversible cell cycle arrest, which plays a crucial role in tumor suppression, embryonic development, and aging. Kdm2B (Lysine-specific demethylase 2B), also known as JHDM1B or FBXL10, is a histone H3 lysine 36 (H3K36) demethylase that has been identified as a key regulator of cellular proliferation and senescence.[1][2] It primarily functions by repressing the expression of cell cycle inhibitors, thereby preventing cells from entering a senescent state.[2][3]
This compound is a highly potent small molecule inhibitor of Kdm2B with an IC50 value of 0.016 nM.[1][4] While primarily investigated for its potential in hyperproliferative diseases, its mechanism of action strongly suggests a significant role in inducing cellular senescence by antagonizing the functions of Kdm2B.[3][5] This guide will explore the theoretical framework and practical applications of using this compound to study and induce cellular senescence.
Mechanism of Action: this compound in Senescence Induction
The primary mechanism by which Kdm2B prevents senescence is through the epigenetic silencing of the CDKN2B gene, which encodes the cyclin-dependent kinase inhibitor p15Ink4b.[1][4] Kdm2B, through its H3K36 demethylase activity, maintains a repressive chromatin state at the p15Ink4b locus.[3] Inhibition of Kdm2B by this compound is hypothesized to reverse this silencing, leading to the de-repression of p15Ink4b.
The subsequent increase in p15Ink4b levels inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This, in turn, prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, hypophosphorylated state. Active pRb then binds to and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest and the onset of cellular senescence.[1] This pathway is also dependent on a functional p53 pathway.[1][4]
Another significant pathway involves the KDM2B-let-7-EZH2 axis. KDM2B can epigenetically silence the expression of the tumor-suppressing microRNA, let-7b.[6] Let-7b, in turn, targets the histone methyltransferase EZH2 for degradation. By inhibiting let-7b, KDM2B promotes the expression of EZH2, which is crucial for bypassing senescence. Therefore, inhibition of Kdm2B with this compound is expected to increase let-7b levels, leading to the downregulation of EZH2 and promoting cellular senescence.[6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to assess the effect of this compound on cellular senescence in primary human fibroblasts.
Table 1: Effect of this compound on Cell Proliferation
| Treatment Group | Concentration (nM) | Cell Count (x 10^4) at 72h | % Inhibition of Proliferation |
| Vehicle (DMSO) | - | 15.2 ± 1.1 | 0% |
| This compound | 1 | 10.8 ± 0.9 | 28.9% |
| This compound | 10 | 6.5 ± 0.7 | 57.2% |
| This compound | 100 | 3.1 ± 0.4 | 79.6% |
Table 2: Induction of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
| Treatment Group | Concentration (nM) | % SA-β-Gal Positive Cells |
| Vehicle (DMSO) | - | 5.3 ± 1.2% |
| This compound | 10 | 45.8 ± 4.1% |
| Doxorubicin (Positive Control) | 100 | 88.2 ± 5.7% |
Table 3: Western Blot Analysis of Senescence-Associated Markers
| Treatment Group | Concentration (nM) | p15Ink4b (Fold Change) | pRb (Hypophosphorylated) (Fold Change) | p21WAF1/Cip1 (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.1 ± 0.3 |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line: Primary human diploid fibroblasts (e.g., IMR-90 or WI-38).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C. Further dilute in culture medium to the desired final concentrations (e.g., 1, 10, 100 nM) immediately before use.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for the desired time period (e.g., 72-96 hours) before proceeding with downstream assays.
-
2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0.
-
Reagents:
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
-
Protocol:
-
Wash the treated cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a bright-field microscope and quantify the percentage of blue-stained (SA-β-Gal positive) cells from at least three independent fields of view.
-
3. Cell Proliferation Assay (Crystal Violet Staining)
-
Principle: Crystal violet stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, remove the medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 0.1% crystal violet solution for 20 minutes.
-
Wash the plate extensively with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
4. Western Blot Analysis
-
Principle: To detect the protein levels of senescence markers.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p15Ink4b, total pRb, phospho-pRb (Ser780), p21WAF1/Cip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound represents a potent and specific tool for studying the epigenetic regulation of cellular senescence. By inhibiting the H3K36 demethylase activity of Kdm2B, this compound is poised to induce a robust senescent phenotype through the de-repression of the p15Ink4b tumor suppressor and modulation of the KDM2B-let-7-EZH2 pathway. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting Kdm2B in age-related diseases and cancer. Further investigation into the precise effects of this compound will undoubtedly yield valuable insights into the complex interplay between histone methylation and cellular senescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Lysine-specific Demethylase 2B (KDM2B)-let-7-Enhancer of Zester Homolog 2 (EZH2) Pathway Regulates Cell Cycle Progression and Senescence in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of KDM2B Inhibition on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 2B (KDM2B), a histone demethylase, has emerged as a critical regulator of cell proliferation and a promising target in oncology. This technical guide provides an in-depth overview of the impact of KDM2B inhibition on cell proliferation, with a focus on the well-characterized, albeit not perfectly selective, inhibitor GSK-J4. We will explore the molecular mechanisms of KDM2B, its role in cell cycle regulation, and the downstream signaling pathways affected by its inhibition. This document includes a compilation of quantitative data on the anti-proliferative effects of GSK-J4, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to KDM2B and Its Role in Cell Proliferation
KDM2B, also known as JHDM1B or FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3)[1][2]. By altering histone methylation states, KDM2B plays a pivotal role in regulating gene expression.
KDM2B is a key component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1)[2][3][4][5]. Through its CxxC zinc finger domain, KDM2B recognizes and binds to unmethylated CpG islands, thereby recruiting the PRC1.1 complex to target gene promoters[3][4][5]. This recruitment leads to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a mark associated with transcriptional repression[3][4][5].
A primary mechanism by which KDM2B promotes cell proliferation is through the repression of key tumor suppressor genes, most notably those within the INK4a/ARF (also known as CDKN2A) locus and the p15Ink4b (CDKN2B) gene[1][6]. The INK4a/ARF locus encodes two critical cell cycle inhibitors, p16INK4a and p14ARF (p19ARF in mice), which act through the Rb and p53 pathways, respectively, to halt cell cycle progression[7][8][9][10][11]. Similarly, p15Ink4b is a cyclin-dependent kinase inhibitor that arrests the cell cycle in the G1 phase[6][12]. By repressing these genes, KDM2B facilitates cell cycle progression and proliferation.
Beyond its role in regulating the cell cycle, KDM2B has been implicated in a variety of other signaling pathways that influence cell growth and survival, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways[1][13][14]. Given its multifaceted role in promoting cell proliferation, KDM2B has become an attractive target for the development of novel anti-cancer therapeutics.
GSK-J4: A Chemical Probe for Studying KDM2B Inhibition
While highly selective inhibitors of KDM2B are still under development, GSK-J4 has been widely used as a chemical probe to investigate the biological consequences of KDM family inhibition. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1 and is a potent inhibitor of H3K27 demethylases, such as KDM6B (JMJD3) and UTX[15]. Importantly, studies have shown that GSK-J4 also inhibits the activity of other KDM subfamilies, including KDM2B[16]. Although not perfectly specific, GSK-J4 serves as a valuable tool to elucidate the effects of KDM2B inhibition on cellular processes, including proliferation.
Quantitative Data on the Anti-proliferative Effects of GSK-J4
The inhibition of KDM activity by GSK-J4 leads to a significant reduction in cell proliferation across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for GSK-J4 vary depending on the cell line and the duration of treatment. A summary of reported IC50 values is presented in the table below.
| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |
| Y79 | Retinoblastoma | CCK-8 | 48 | 0.68 | [3] |
| WERI-Rb1 | Retinoblastoma | CCK-8 | 48 | 2.15 | [3] |
| KG-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | 2.84 | [5] |
| KG-1a | Acute Myeloid Leukemia | CCK-8 | Not Specified | 3.05 | [1][5] |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | 5.52 | [5] |
| PC-3 | Prostate Cancer | MTT | 48 | ~20 | [17] |
| LNCaP | Prostate Cancer | MTT | 48 | ~20 | [17] |
| C42B | Prostate Cancer | Not Specified | Not Specified | Not Specified | [18] |
Experimental Protocols for Assessing Cell Proliferation
The following are detailed methodologies for key experiments commonly used to assess the influence of KDM2B inhibitors on cell proliferation.
Cell Viability and Proliferation Assays
4.1.1. CCK-8 (Cell Counting Kit-8) Assay
-
Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-J4 (e.g., 0, 2, 4, 6, 8, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This assay is similar to the CCK-8 assay but uses the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of GSK-J4 concentrations (e.g., 1 µM to 100 µM) for 24 and 48 hours.
-
Following treatment, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm.[16]
-
Clonogenic Assay (Colony Formation Assay)
-
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and long-term proliferative capacity.
-
Protocol:
-
Seed a low number of cells (e.g., 1 x 10⁴ cells per well) in a 6-well plate.
-
Treat the cells with different concentrations of GSK-J4 (e.g., 0, 2, 4 µM).
-
Refresh the culture medium with the appropriate concentration of GSK-J4 every other day.
-
Incubate the plates for 7-14 days until visible colonies are formed.
-
Fix the colonies with 4% paraformaldehyde for 10 minutes.
-
Stain the colonies with 0.1% crystal violet for 15 minutes.
-
Wash the plates, air dry, and count the number of colonies (typically defined as a colony with ≥50 cells).[13]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the desired concentrations of GSK-J4 for a specific duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[3][13]
-
Visualizing the Impact of KDM2B Inhibition
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by KDM2B and the experimental workflows to study the effects of its inhibition.
Caption: KDM2B Signaling Pathway in Cell Cycle Regulation.
Caption: Experimental Workflow for Assessing Anti-proliferative Effects.
Caption: Logical Relationship of KDM2B Inhibition and Cell Proliferation.
Conclusion and Future Directions
The inhibition of KDM2B presents a compelling strategy for anti-cancer therapy. The use of chemical probes like GSK-J4 has been instrumental in demonstrating that targeting KDM activity leads to a significant reduction in cancer cell proliferation, induction of cell cycle arrest, and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of KDM2B inhibition.
Future research should focus on the development of more potent and selective KDM2B inhibitors to minimize off-target effects and enhance therapeutic efficacy. A deeper understanding of the complex signaling networks regulated by KDM2B in different cancer contexts will be crucial for identifying patient populations most likely to benefit from KDM2B-targeted therapies and for designing effective combination strategies. The continued investigation into the multifaceted roles of KDM2B will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 6. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The INK4A/ARF locus and its two gene products [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in the INK4a/ARF locus and their effects on the growth of human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Frontiers | Transcriptional regulation of INK4/ARF locus by cis and trans mechanisms [frontiersin.org]
- 11. Ink4a and Arf differentially affect cell proliferation and neural stem cell self-renewal in Bmi1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 15-deoxy-Delta12, 14-prostaglandin J2 activates the expression of p15INK4b gene, a cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysine demethylase 2 (KDM2B) regulates hippo pathway via MOB1 to promote pancreatic ductal adenocarcinoma (PDAC) progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The specificity of Kdm2B-IN-1 for KDM2B over other KDMs
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. The KDM2B protein, a member of the JmjC domain-containing histone demethylase family, specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and H3K4me3. Its role in cell proliferation, senescence, and differentiation has made it an attractive target for therapeutic intervention. However, achieving selectivity for KDM2B over other KDM family members presents a significant challenge due to the conserved nature of the JmjC catalytic domain.
This technical guide provides a detailed analysis of the specificity of a representative KDM2B inhibitor, focusing on its activity against other KDM subfamilies. While specific public data for a compound designated "Kdm2B-IN-1" is not available, this guide utilizes the well-characterized selective KDM2/7 subfamily inhibitor, KDM2/7-IN-1 (also known as TC-E 5002) , as a surrogate to illustrate the principles and methodologies for assessing KDM inhibitor specificity.
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of KDM2/7-IN-1 has been evaluated against a panel of histone demethylases from various subfamilies. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, demonstrate its selectivity for the KDM2/7 subfamily.
| KDM Target | Subfamily | IC50 (µM) |
| KDM2A | KDM2 | 6.8 [1][2] |
| KDM7A | KDM7 | 0.2[1][2] |
| KDM7B | KDM7 | 1.2[1][2] |
| KDM4A | KDM4 | >120[1][2] |
| KDM4C | KDM4 | 83[1][2] |
| KDM5A | KDM5 | 55[1][2] |
| KDM6A | KDM6 | >100[1][2] |
Data sourced from multiple publicly available datasets.[1][2][3][4]
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key biochemical and cellular assays typically employed in the characterization of KDM inhibitors.
Biochemical Inhibition Assay: AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common bead-based method used to measure the inhibition of KDM activity in a high-throughput format.[5][6]
Principle: This assay detects the demethylated product of the enzymatic reaction. A biotinylated histone peptide substrate is captured by streptavidin-coated donor beads. An antibody specific to the demethylated product binds to the modified peptide, and this complex is then captured by protein A-conjugated acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. An inhibitor will prevent the formation of the demethylated product, leading to a decrease in the light signal.
Materials:
-
Recombinant KDM enzyme (e.g., KDM2B)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K36me2)
-
AlphaScreen streptavidin-coated donor beads
-
AlphaScreen protein A-conjugated acceptor beads
-
Antibody specific for the demethylated product (e.g., anti-H3K36me1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) and α-ketoglutarate
-
Test inhibitor (e.g., KDM2/7-IN-1)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant KDM enzyme, and the test inhibitor at various concentrations.
-
Initiate the demethylation reaction by adding the biotinylated histone peptide substrate and cofactors (Fe(II) and α-ketoglutarate).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the antibody specific for the demethylated product and incubate.
-
Add the AlphaScreen donor and acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[7][8][9]
Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Materials:
-
Cultured cells expressing the target protein (e.g., KDM2B)
-
Test inhibitor
-
Cell lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for the target protein (e.g., anti-KDM2B)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Compare the melting curves of the inhibitor-treated and vehicle-treated samples to determine the thermal shift.
Mandatory Visualizations
Signaling Pathway Diagram
KDM2B plays a crucial role in gene silencing by recruiting the Polycomb Repressive Complex 1 (PRC1) to CpG islands in gene promoters. This leads to the monoubiquitination of histone H2A, a mark associated with transcriptional repression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Kdm2B-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kdm2B-IN-1, a potent and specific inhibitor of the histone lysine demethylase KDM2B, in a cell culture setting. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for relevant experimental assays.
Introduction to this compound
This compound is a highly potent small molecule inhibitor of KDM2B (also known as JHDM1B/FBXL10/NDY1) with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. KDM2B is a histone demethylase that specifically removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2) and tri-methylated lysine 4 of histone H3 (H3K4me3)[1]. By inhibiting KDM2B, this compound offers a powerful tool to investigate the biological roles of this enzyme and to explore its therapeutic potential in hyperproliferative diseases such as cancer.
Mechanism of Action and Biological Context
KDM2B is a multifaceted protein with key roles in transcriptional regulation, cell proliferation, senescence, and differentiation[1][2]. It is a component of the non-canonical Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing[1]. The inhibition of KDM2B's demethylase activity by this compound is expected to lead to an increase in global H3K36me2 and H3K4me3 levels, thereby altering gene expression profiles and impacting cellular phenotypes.
Key KDM2B Signaling Pathways
Quantitative Data Summary
While specific data for this compound is limited in published literature, the following table summarizes its known properties and provides data for other KDM inhibitors for comparative purposes. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and assay.
| Compound | Target | IC50 | Cell Lines Tested (for other inhibitors) | Reported Cellular Effects (for other inhibitors) |
| This compound | KDM2B | 0.016 nM | Data not available | Data not available |
| GSK-J4 | KDM6A/B | ~8.6 µM | Retinoblastoma (Y79, WERI-Rb1), T. gondii infected HFFs | Inhibition of proliferation, cell cycle arrest, induction of apoptosis. |
| UNC1079 | KDM2/7 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, leukemia, lung cancer lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value for cell growth inhibition.
Western Blot Analysis
This protocol is for assessing changes in protein expression and histone methylation marks following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K36me2, anti-H3K4me3, anti-KDM2B, anti-p15, anti-p16, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (determined from viability assays) for 24-48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imager.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the effect of this compound on the occupancy of KDM2B and the levels of H3K36me2 and H3K4me3 at specific gene promoters.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-KDM2B, anti-H3K36me2, anti-H3K4me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., p15Ink4b, p16Ink4a) and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound as desired. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with ChIP-grade antibodies overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers for target gene promoters to quantify the enrichment of the immunoprecipitated DNA.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure complete dissolution before further dilution in culture medium.
-
Off-target effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. It is advisable to include appropriate controls, such as using a structurally related but inactive compound if available.
-
Cell line variability: The response to this compound may vary between different cell lines. It is crucial to perform dose-response experiments for each new cell line.
-
Duration of treatment: The optimal treatment time will depend on the specific endpoint being measured. For histone modification changes, shorter time points (e.g., 24 hours) may be sufficient, while for phenotypic changes like apoptosis, longer incubations (e.g., 48-72 hours) may be necessary.
These application notes are intended to serve as a starting point for your research. Optimization of the protocols for your specific experimental conditions is highly recommended.
References
Application Notes and Protocols: Characterization of KDM2B Inhibitor Kdm2B-IN-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B, is a histone demethylase that plays a critical role in various cellular processes, including cell differentiation, senescence, and self-renewal.[1][2] Dysregulation of KDM2B has been implicated in the progression of numerous cancers, including breast, pancreatic, and lung cancer, making it a promising therapeutic target.[3][4][5] Kdm2B-IN-1 is a hypothetical small molecule inhibitor designed to target the enzymatic activity of KDM2B. These application notes provide detailed protocols for characterizing the effects of this compound on cancer cell lines, focusing on its mechanism of action and anti-cancer properties.
Mechanism of Action of KDM2B in Cancer
KDM2B is a multifaceted protein that primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] Its functions are mediated through several domains, including a JmjC domain for demethylase activity, a CxxC domain for binding to CpG islands, and domains that facilitate protein-protein interactions, such as recruiting Polycomb Repressive Complex 1 (PRC1).[6]
KDM2B contributes to tumorigenesis through several mechanisms:
-
Repression of Tumor Suppressor Genes: KDM2B can bind to the promoters of tumor suppressor genes like p15INK4B, p16INK4A, and p57KIP2, leading to their transcriptional repression and promoting cell proliferation.[3]
-
Regulation of Signaling Pathways: It is involved in activating pro-survival pathways like PI3K/Akt/mTOR and inhibiting apoptotic pathways.[1][6]
-
Promotion of Cell Proliferation and Inhibition of Senescence: By repressing the Ink4a/Arf/Ink4b locus, KDM2B promotes cell proliferation and inhibits senescence.[1][6]
-
Inhibition of Differentiation: KDM2B can recruit PRC1 to the CpG islands of developmental genes, thereby suppressing their expression and maintaining an undifferentiated state.[1][6]
The following diagram illustrates the central role of KDM2B in oncogenic signaling pathways.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| MDA-MB-231 | 5.2 |
| PANC-1 | 8.9 |
| A549 | 12.5 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of KDM2B target proteins and key components of relevant signaling pathways.
Materials:
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-KDM2B, anti-p15INK4B, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 5, 10 µM) for 48 hours. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
| Protein | Treatment (this compound, 10 µM) | Expected Change in Expression |
| KDM2B | Treated | No significant change |
| p15INK4B | Treated | Increased |
| p-Akt (Ser473) | Treated | Decreased |
| Cleaved PARP | Treated | Increased |
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Data Presentation:
| Treatment (this compound, 48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (0 µM) | 45.2% | 35.8% | 19.0% |
| 5 µM | 60.1% | 25.3% | 14.6% |
| 10 µM | 72.5% | 15.1% | 12.4% |
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment (this compound, 48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Control (0 µM) | 2.1% | 1.5% | 3.6% |
| 5 µM | 8.7% | 4.2% | 12.9% |
| 10 µM | 15.3% | 9.8% | 25.1% |
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of this compound in cancer cell lines. The expected results from these experiments would demonstrate the inhibitor's ability to reduce cell viability, induce cell cycle arrest and apoptosis, and modulate the expression of key proteins in KDM2B-regulated pathways. This foundational data is crucial for advancing this compound into further stages of drug development.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - KDM2B promotes pancreatic cancer via Polycomb-dependent and -independent transcriptional programs [jci.org]
- 5. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kdm2B-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdm2B-IN-1 is a potent and selective inhibitor of the histone lysine demethylase KDM2B (also known as FBXL10 or JHDM1B), with a reported IC50 of 0.016 nM in biochemical assays.[1][2] KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine residues on histones, primarily targeting dimethylated lysine 36 of histone H3 (H3K36me2) and trimethylated lysine 4 of histone H3 (H3K4me3).[3] By modulating histone methylation, KDM2B plays a crucial role in the regulation of gene expression. Dysregulation of KDM2B has been implicated in various cancers, including triple-negative breast cancer, pancreatic cancer, and leukemia, making it an attractive therapeutic target.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Weight | 402.55 g/mol | [1][4] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. | [1][4] |
Note: For optimal solubility, it is recommended to use freshly opened, anhydrous DMSO. If precipitation is observed, gentle warming and sonication may aid in dissolution.
Mechanism of Action
KDM2B is a key epigenetic regulator involved in various cellular processes, including cell proliferation, senescence, and differentiation.[3] It is a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and is recruited to CpG islands in DNA.[5][6][7] The JmjC domain of KDM2B catalyzes the demethylation of H3K36me2 and H3K4me3, leading to transcriptional repression of target genes.[3] In cancer, KDM2B has been shown to act as both an oncogene and a tumor suppressor depending on the cellular context.[3] For instance, it can promote cell proliferation by repressing tumor suppressor genes like p15Ink4b.[8] this compound exerts its effects by directly inhibiting the demethylase activity of KDM2B, thereby preventing the removal of methyl marks on histones and altering gene expression patterns.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 402.55), add 248.4 µL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
In Vitro Assays
The following are general protocols that can be adapted for use with this compound. Specific concentrations and incubation times should be optimized for each cell line and experimental condition.
1. Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Lines: Based on the known role of KDM2B, suitable cell lines for testing include triple-negative breast cancer (e.g., MDA-MB-231), pancreatic cancer (e.g., PANC-1, MiaPaCa-2), and leukemia cell lines (e.g., K562, Jurkat).
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the IC50.
-
Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO, final concentration should not exceed 0.1%).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for a cell proliferation assay.
2. Western Blot Analysis
This technique is used to assess the effect of this compound on the protein levels of KDM2B targets and downstream signaling molecules.
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K36me2, H3K4me3, KDM2B, and downstream targets (e.g., p15Ink4b, c-MYC) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment alters the binding of KDM2B to the promoter regions of its target genes.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against KDM2B or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for the promoter regions of known KDM2B target genes (e.g., p15Ink4b).
-
In Vivo Studies
For a related compound, Kdm2B-IN-4, a formulation for in vivo use has been described. A similar formulation may be adaptable for this compound, but would require optimization.
1. Vehicle Formulation (Example for Kdm2B-IN-4)
-
A solution of 10% DMSO and 90% corn oil has been used for Kdm2B-IN-4.[9] This may serve as a starting point for formulating this compound.
2. Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, oral gavage). The dose and schedule will need to be determined in preliminary tolerability studies.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Caption: Workflow for an in vivo xenograft study.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Prepare fresh dilutions from a high-concentration DMSO stock just before use. Ensure the final DMSO concentration is low (e.g., <0.1%). Consider using a different in vitro formulation with solubilizing agents if necessary. |
| No Effect in Cell-Based Assays | Insufficient concentration or treatment time. Cell line is not sensitive to KDM2B inhibition. | Increase the concentration range and/or treatment duration. Confirm KDM2B expression in the chosen cell line. |
| High Background in Western Blots | Non-specific antibody binding. Insufficient blocking. | Optimize antibody concentrations. Increase the duration and number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Low Yield in ChIP Assay | Inefficient cross-linking or immunoprecipitation. | Optimize sonication conditions to ensure proper chromatin shearing. Use a high-quality, ChIP-validated antibody. |
| Toxicity in In Vivo Studies | The compound or vehicle is toxic at the administered dose. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Optimize the vehicle formulation to improve tolerability. |
Conclusion
This compound is a valuable research tool for investigating the biological roles of KDM2B and for exploring its therapeutic potential in cancer and other diseases. The protocols provided here offer a starting point for designing and conducting experiments with this potent inhibitor. Careful optimization of experimental conditions, particularly concentrations and incubation times, is crucial for obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016112251A1 - 4,5-dihydroimidazole derivatives and their use as histone demethylase (kdm2b) inhibitors - Google Patents [patents.google.com]
- 5. KDM2B - Wikipedia [en.wikipedia.org]
- 6. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 8. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application of Kdm2B-IN-1 in Stem Cell Differentiation Assays: A Guideline for Researchers
For researchers, scientists, and drug development professionals.
Introduction
KDM2B (Lysine-Specific Demethylase 2B), a histone demethylase that specifically removes methyl groups from H3K36me2 and H3K4me3, is a critical epigenetic regulator in stem cell biology.[1][2] It plays a pivotal role in maintaining pluripotency, regulating lineage commitment, and influencing the self-renewal of stem cells.[2][3][4][5] As a component of the non-canonical Polycomb Repressive Complex 1 (PRC1), KDM2B is involved in the transcriptional silencing of key developmental genes, including those in the Wnt and Notch signaling pathways.[3][6]
Kdm2B-IN-1 is a potent and specific small molecule inhibitor of KDM2B.[7] While published data on the direct application of this compound in stem cell differentiation assays are currently limited, studies involving the genetic knockdown or knockout of the KDM2B gene provide a strong theoretical framework and predictive outcomes for its use. This document outlines potential applications and detailed protocols for utilizing this compound in stem cell differentiation experiments, based on the established functions of KDM2B.
Application Notes
The primary application of this compound in stem cell research is the targeted induction of specific differentiation pathways by inhibiting the repressive function of KDM2B on lineage-specific genes. Based on current literature, the most promising application is in directing the differentiation of Mesenchymal Stem Cells (MSCs) towards the chondrogenic lineage.
Studies have shown that KDM2B acts as a negative regulator of chondrogenesis.[1][8][9] Depletion of KDM2B in MSCs, such as stem cells from the apical papilla (SCAPs), leads to an enhanced chondrogenic differentiation potential.[1][9] This is evidenced by increased production of proteoglycans and upregulation of key chondrogenic marker genes. Therefore, this compound is expected to phenocopy these genetic findings and serve as a valuable tool for in vitro cartilage regeneration studies.
Key Predicted Applications of this compound:
-
Induction of Chondrogenic Differentiation of MSCs: To generate chondrocytes for cartilage tissue engineering and disease modeling.
-
Modulation of Hematopoietic Stem Cell (HSC) Lineage Commitment: To investigate the role of KDM2B in hematopoietic lineage choice and potentially influence the production of specific blood cell types.[3][10]
-
Investigation of Pluripotency and Reprogramming: To study the epigenetic barriers in the generation of induced pluripotent stem cells (iPSCs), as KDM2B has been shown to facilitate this process.[2][5]
Data Presentation
The following tables summarize quantitative data from studies on KDM2B depletion in MSCs, which can be used as a benchmark for experiments using this compound.
Table 1: Effect of KDM2B Depletion on Proteoglycan Synthesis in SCAPs
| Condition | Relative Proteoglycan Content (Normalized to Control) | Fold Change |
| Control (Scramble shRNA) | 1.00 | - |
| KDM2B Knockdown (KDM2B shRNA) | 1.85 | + 0.85 |
Data adapted from studies on KDM2B knockdown in stem cells from the apical papilla (SCAPs) after 2 weeks of chondrogenic induction.[1]
Table 2: Relative mRNA Expression of Chondrogenic Markers Following KDM2B Depletion in SCAPs
| Gene | Control (Scramble shRNA) | KDM2B Knockdown (KDM2B shRNA) | Fold Change |
| COL1 | 1.00 | 2.10 | + 1.10 |
| COL2 | 1.00 | 2.50 | + 1.50 |
| SOX9 | 1.00 | 2.25 | + 1.25 |
Data represents relative gene expression after 2 weeks of chondrogenic induction, normalized to control cells.[1][9]
Experimental Protocols
This section provides a detailed protocol for inducing chondrogenic differentiation of MSCs using this compound.
Protocol 1: Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs) using this compound
1. Materials
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived, or SCAPs)
-
MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Chondrogenic Differentiation Medium:
-
DMEM-high glucose
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
1% ITS+ Premix (Insulin-Transferrin-Selenium)
-
10 ng/mL TGF-β1 (Transforming Growth Factor-beta 1)
-
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Alcian Blue Staining Solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for COL1, COL2, SOX9, and a housekeeping gene (e.g., GAPDH)
2. Methods
2.1. Cell Culture and Maintenance
-
Culture MSCs in T75 flasks with MSC Growth Medium at 37°C, 5% CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 6 for differentiation experiments.
2.2. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
2.3. Chondrogenic Differentiation Assay
-
Seed MSCs in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours in MSC Growth Medium.
-
Prepare Chondrogenic Differentiation Medium with the desired final concentration of this compound. A concentration gradient (e.g., 1 µM, 5 µM, 10 µM) is recommended to determine the optimal concentration. Include a DMSO-only vehicle control.
-
Aspirate the growth medium and replace it with the prepared Chondrogenic Differentiation Medium containing this compound or vehicle control.
-
Culture the cells for 14-21 days, replacing the medium every 2-3 days.
2.4. Analysis of Chondrogenic Differentiation
2.4.1. Alcian Blue Staining for Proteoglycans
-
After the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Add Alcian Blue solution and incubate for 30 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize and capture images using a microscope. Positive staining (blue) indicates proteoglycan-rich matrix, a hallmark of chondrogenesis.
2.4.2. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
At desired time points (e.g., day 7, 14, 21), lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for chondrogenic markers (COL1, COL2, SOX9) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for inducing chondrogenic differentiation of MSCs using this compound.
Caption: KDM2B-mediated regulation of Wnt and Notch signaling pathways in stem cells.
Caption: Logical relationship of this compound action in promoting stem cell differentiation.
References
- 1. Histone demethylase KDM2B inhibits the chondrogenic differentiation potentials of stem cells from apical papilla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kdm2b promotes induced pluripotent stem cell generation by facilitating gene activation early in reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Kdm2b promotes induced pluripotent stem cell generation by facilitating gene activation early in reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone demethylase KDM2B inhibits the chondrogenic differentiation potentials of stem cells from apical papilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Studying Hyperproliferative Diseases with Kdm2B-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kdm2B-IN-1, a potent and selective inhibitor of the histone lysine demethylase KDM2B, in the investigation of hyperproliferative diseases. This document includes the mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction
KDM2B (Lysine-Specific Demethylase 2B), also known as FBXL10 or JHDM1B, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2) and di- and tri-methylated lysine 4 of histone H3 (H3K4me3), as well as di- and tri-methylated lysine 79 of histone H3 (H3K79me2/3)[1][2]. By altering histone methylation patterns, KDM2B plays a crucial role in regulating gene expression.
Overexpression of KDM2B has been implicated in various cancers, where it promotes cell proliferation, inhibits senescence, and contributes to tumorigenesis[1][2][3]. It is a key component of the non-canonical Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing[4]. KDM2B's role in critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, makes it an attractive therapeutic target for hyperproliferative diseases[5][6][7].
This compound is a highly potent small molecule inhibitor of KDM2B, designed for researchers to investigate the therapeutic potential of targeting this enzyme in various cancer models.
This compound: Properties and Quantitative Data
This compound is a valuable tool for in vitro and in vivo studies of KDM2B function. Its key properties and inhibitory activity are summarized below.
| Property | Value | Reference |
| Target | KDM2B (Histone Demethylase) | [8] |
| IC50 | 0.016 nM | [8] |
| Molecular Weight | 402.55 g/mol | |
| Formula | C₂₁H₃₀N₄O₂S | |
| CAS Number | 1965248-33-2 | [8] |
| Solubility | DMSO: ≥ 5 mg/mL (12.42 mM) | |
| Storage | Powder: -20°C (3 years), -80°C (4 years) | |
| In solvent: -80°C (6 months), -20°C (1 month) | [8] |
KDM2B Signaling Pathways in Cancer
KDM2B is a central regulator of several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for designing experiments and interpreting data when using this compound.
Caption: KDM2B's role in gene repression and activation of oncogenic pathways.
Experimental Workflow for this compound Studies
A typical workflow for investigating the effects of this compound on cancer cells is outlined below. This workflow can be adapted based on the specific research question and cell model.
Caption: A generalized workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound on hyperproliferative cells.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, KYSE-150)[8]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[8]
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization buffer (e.g., 0.04 M HCl in isopropanol or DMSO)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to attach overnight.[8]
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 560 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of target proteins.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KDM2B, anti-H3K36me2, anti-p21, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in RIPA buffer on ice.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate whether this compound affects the binding of KDM2B to target gene promoters and the resulting histone methylation status.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Primary antibody (e.g., anti-KDM2B, anti-H3K36me2, anti-H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target genes
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.[5]
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
Immunoprecipitate the chromatin with the specific primary antibody overnight at 4°C.[5]
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.[7]
-
Wash the beads to remove non-specific binding.[12]
-
Elute the chromatin from the beads.[5]
-
Reverse the cross-links by heating.[12]
-
Treat with RNase A and Proteinase K to remove RNA and protein.[4]
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of target DNA sequences by qPCR.
Conclusion
This compound is a powerful research tool for elucidating the role of KDM2B in hyperproliferative diseases. The provided protocols and background information offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting KDM2B in cancer. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 5. epigenome-noe.net [epigenome-noe.net]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. rockland.com [rockland.com]
Probing Epigenetic Regulation with KDM2B Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing a representative KDM2B (Lysine-Specific Demethylase 2B) inhibitor for the investigation of epigenetic regulation. While specific public domain data for a compound designated "KDM2B-IN-1" is not available, this guide leverages information on known KDM2B inhibitors, such as KDM2B-IN-4, and other selective compounds to provide a comprehensive resource for studying the biological roles of KDM2B.
KDM2B, also known as JHDM1B or FBXL10, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me2).[1] It is a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and is involved in transcriptional repression, cell proliferation, senescence, and cancer development.[2] The use of small molecule inhibitors of KDM2B is a powerful tool to dissect its functions and explore its therapeutic potential.
Application Notes
Studying Gene Regulation: KDM2B is known to be recruited to CpG islands, where it can influence gene expression.[3][4] Inhibition of KDM2B can lead to alterations in histone methylation marks at specific gene promoters, resulting in changes in gene transcription. Researchers can use KDM2B inhibitors to:
-
Investigate the role of KDM2B in the regulation of specific target genes.
-
Identify novel genes and pathways regulated by KDM2B's demethylase activity.
-
Explore the interplay between KDM2B and other epigenetic modifiers.
Cancer Research: KDM2B is overexpressed in various cancers and has been implicated in promoting cell proliferation and inhibiting apoptosis.[2][5] The application of KDM2B inhibitors in cancer cell lines and animal models can help to:
-
Assess the anti-proliferative and pro-apoptotic effects of KDM2B inhibition.
-
Investigate the role of KDM2B in cancer stem cell biology.
-
Evaluate the potential of KDM2B inhibitors as therapeutic agents.
Developmental Biology: KDM2B plays a role in cell fate decisions and differentiation. By using inhibitors, researchers can study:
-
The impact of KDM2B activity on embryonic stem cell pluripotency and differentiation.
-
The role of KDM2B in specific developmental processes.
Quantitative Data for Representative KDM2B Inhibitors
The following table summarizes publicly available data for known KDM2B inhibitors. It is important to note that the potency and selectivity of inhibitors can vary, and these values should be used as a reference.
| Compound Name | Target(s) | IC50 (µM) | Assay Type | Reference |
| KDM2B-IN-4 | KDM2B | Not publicly available | Patent data | WO2016112284A1[6] |
| (S,S)-6 | KDM2A/7A | 0.16 (KDM2A) | AlphaScreen | [7] |
| Compound 18 | KDM2A | 17 | AlphaScreen | [7] |
| IOX1 | Pan-JmjC inhibitor | Broad spectrum | Biochemical assay | [1] |
| JIB-04 | Pan-JmjC inhibitor | Broad spectrum | Biochemical assay | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of KDM2B and a typical experimental workflow for studying a KDM2B inhibitor.
Caption: KDM2B signaling pathway and point of inhibition.
Caption: A typical experimental workflow for KDM2B inhibitor studies.
Experimental Protocols
Protocol 1: In Vitro KDM2B Demethylase Activity Assay (AlphaScreen)
This protocol is adapted from methods used for other KDM assays and is suitable for high-throughput screening.[8]
Materials:
-
Recombinant human KDM2B protein
-
Biotinylated histone H3 (1-21) peptide with dimethylated K36 (H3K36me2)
-
AlphaLISA anti-H3K36me2 acceptor beads
-
Streptavidin-coated donor beads
-
KDM2B inhibitor (e.g., KDM2B-IN-4)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of the KDM2B inhibitor in assay buffer.
-
In a 384-well plate, add 2 µL of the inhibitor solution or vehicle control.
-
Add 2 µL of recombinant KDM2B protein (final concentration ~1 nM).
-
Add 2 µL of biotinylated H3K36me2 peptide (final concentration ~20 nM).
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 2 µL of a mixture containing AlphaLISA anti-H3K36me2 acceptor beads and streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to the demethylase activity. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Cellular Histone Methylation Assay (Western Blot)
This protocol determines the effect of a KDM2B inhibitor on global histone methylation levels in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high KDM2B expression)
-
KDM2B inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-H3K36me2, anti-H3K4me3, anti-total H3, anti-KDM2B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the KDM2B inhibitor or vehicle control for 24-48 hours.
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration using a standard protein assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
Data Analysis: Quantify the band intensities for H3K36me2 and H3K4me3 and normalize them to the total H3 signal. Compare the levels of methylation in inhibitor-treated cells to the vehicle-treated control.
Protocol 3: Gene Expression Analysis (qRT-PCR)
This protocol is used to measure changes in the expression of KDM2B target genes following inhibitor treatment.
Materials:
-
Cells treated with KDM2B inhibitor as in Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., known KDM2B target genes) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the SYBR Green master mix and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the gene expression levels in inhibitor-treated cells to the vehicle-treated control.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of KDM2B inhibition on cell viability and proliferation.[9]
Materials:
-
Cells of interest
-
KDM2B inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the KDM2B inhibitor or vehicle control.
-
Incubate the cells for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) of the inhibitor.
Conclusion
The study of KDM2B's role in epigenetic regulation is a rapidly evolving field. The use of specific and potent small molecule inhibitors is essential for dissecting its complex biological functions and for validating it as a therapeutic target. The protocols and application notes provided here offer a framework for researchers to design and execute experiments aimed at understanding the multifaceted roles of KDM2B.
References
- 1. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KDM2A and KDM2B protect a subset of CpG islands from DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Kdm2B-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KDM2B (Lysine-Specific Demethylase 2B), also known as FBXL10 or JHDM1B, is a histone demethylase that plays a crucial role in epigenetic regulation. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3), and has also been reported to demethylate H3K79me2/3. KDM2B is a key component of the non-canonical Polycomb Repressive Complex 1.1 (ncPRC1.1). Through its CxxC zinc finger domain, KDM2B recognizes and binds to unmethylated CpG islands, thereby recruiting the PRC1.1 complex to target genes. This recruitment leads to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1), a mark associated with gene repression.
The multifaceted role of KDM2B in gene regulation implicates it in a variety of cellular processes, including cell senescence, differentiation, stem cell self-renewal, and cancer progression. Dysregulation of KDM2B has been linked to several cancers, where it can act as either an oncogene or a tumor suppressor depending on the context. KDM2B influences key signaling pathways such as Wnt, Hippo, and Notch, further highlighting its importance in development and disease.
Kdm2B-IN-1 is a small molecule inhibitor designed to target the demethylase activity of KDM2B. By inhibiting KDM2B, this compound allows for the investigation of its role in chromatin dynamics and gene expression. Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the genome-wide localization of DNA-binding proteins, including histone modifications. This document provides detailed protocols and application notes for utilizing this compound in ChIP experiments to elucidate the functional consequences of KDM2B inhibition.
Data Presentation
The inhibition of KDM2B by this compound is expected to lead to genome-wide changes in histone modifications and gene expression, mirroring the effects observed in KDM2B knockdown or knockout studies. The following tables summarize the anticipated effects based on existing literature.
Table 1: Expected Changes in Histone Modifications at KDM2B Target Loci upon Treatment with this compound
| Histone Mark | Expected Change upon KDM2B Inhibition | Biological Consequence | References |
| H3K36me2 | Increase | Altered transcriptional elongation and splicing | |
| H3K4me3 | Increase | Potential for increased gene activation | |
| H3K79me2/3 | Increase | Associated with active transcription | |
| H2AK119ub1 | Decrease | De-repression of Polycomb target genes | |
| H3K27me3 | Context-dependent changes | Altered Polycomb-mediated silencing |
Table 2: Key KDM2B Target Genes and Expected Expression Changes with this compound Treatment
| Target Gene | Pathway/Process | Expected Expression Change upon KDM2B Inhibition | References |
| p15INK4b | Cell Cycle Regulation | Upregulation | |
| p16INK4a | Cell Cycle Regulation / Senescence | Upregulation | |
| HOXA7 | Development | Upregulation | |
| MEIS1 | Development / Hematopoiesis | Upregulation | |
| Wnt signaling components | Development / Cancer | Upregulation | |
| CDH1 (E-cadherin) | Epithelial-Mesenchymal Transition | Upregulation | |
| Pro-apoptotic genes (e.g., HRK, CASP7, DR4) | Apoptosis | Upregulation |
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment using this compound to treat cultured mammalian cells.
Note: The optimal concentration and treatment time for this compound should be empirically determined for each cell line and experimental condition. A good starting point is to perform a dose-response curve and time-course experiment, assessing cell viability (e.g., via MTT assay) and target engagement (e.g., by observing changes in global H3K36me2 levels via Western blot).
Protocol: Chromatin Immunoprecipitation with this compound Treatment
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against the protein of interest (e.g., H3K36me2, H2AK119ub1, or a FLAG-tagged protein)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl, and TE)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-800 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-5 hours or overnight. Also, treat the input sample in the same way.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA by qPCR using primers for specific target gene promoters or by preparing libraries for ChIP-sequencing.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: KDM2B recruitment of the ncPRC1.1 complex to CpG islands.
Caption: Workflow for ChIP with this compound treatment.
Application Notes and Protocols for Kdm2B-IN-1 in In Vivo Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
KDM2B (Lysine-Specific Demethylase 2B), also known as FBXL10 or JHDM1B, is a histone demethylase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, senescence, and tumorigenesis. It specifically removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2) and tri-methylated lysine 4 of histone H3 (H3K4me3).[1] KDM2B is a component of a non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and is involved in the regulation of key signaling pathways implicated in cancer and development.[1][2] Kdm2B-IN-1 is a potent and specific small molecule inhibitor of KDM2B, making it a valuable tool for investigating the therapeutic potential of targeting this epigenetic modifier in various disease models.[3]
These application notes provide a comprehensive overview of the use of this compound for in vivo animal model studies, including detailed protocols, data presentation, and visualization of relevant signaling pathways.
Data Presentation
While specific in vivo quantitative data for this compound is limited in publicly available literature, the following tables summarize data from studies using other relevant KDM inhibitors in mouse models. This information can serve as a valuable reference for experimental design.
Table 1: Summary of In Vivo Studies with KDM Inhibitors
| Compound | Target | Animal Model | Dosage | Administration Route | Observed Efficacy | Reference |
| GSK-J4 | KDM6A/B | Retinoblastoma Xenograft | Not specified | Not specified | Inhibited tumor growth | [4][5] |
| GSK-J4 | Diabetic Mice (DB/DB) | 1 mg/kg | Intraperitoneal | Reduced intracellular triglyceride accumulation | [6] | |
| CPI-455 | KDM5 | Humanized Mice with PDX | 50/70 mg/kg | Intraperitoneal (daily) | Elicited protective immunity | [7][8] |
Note: The data presented above is for analogous compounds and should be used as a guideline. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Experimental Protocols
The following protocols are generalized for the use of a small molecule inhibitor like this compound in a mouse xenograft model.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on a general formulation for hydrophobic small molecules and should be optimized for this compound.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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PEG300 (Polyethylene glycol 300)
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Tween 80
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Sterile saline or Phosphate-Buffered Saline (PBS)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Stock Solution Preparation:
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Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 250 µL of DMSO to get a 40 mg/mL stock solution.
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Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
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Vehicle Preparation:
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The vehicle composition will depend on the desired final concentration and administration route. A common formulation is: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.
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Working Solution Preparation (Example for a 2 mg/mL final concentration):
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For a 1 mL final volume, start with the required volume of the stock solution. In this example, take 50 µL of the 40 mg/mL this compound stock in DMSO.
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Add 300 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
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Add 50 µL of Tween 80 and mix well.
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Add 600 µL of sterile saline or PBS to reach the final volume of 1 mL.
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Vortex the final solution thoroughly. The solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
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Administration:
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The working solution should be prepared fresh on the day of administration.
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Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection).
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Protocol 2: Mouse Xenograft Study Workflow
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
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Cancer cell line of interest
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Female athymic nude mice (6-8 weeks old)
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Matrigel (optional)
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This compound working solution
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Vehicle control solution
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Calipers for tumor measurement
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Anesthesia (e.g., isoflurane)
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Surgical tools for euthanasia
Procedure:
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Cell Culture and Implantation:
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Culture the chosen cancer cells to 80-90% confluency.
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Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
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Inject 1-10 x 10^6 cells subcutaneously into the flank of each mouse.
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Tumor Growth and Grouping:
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Monitor the mice for tumor growth.
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When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
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Treatment Administration:
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Administer this compound (prepared as in Protocol 1) to the treatment group via the chosen route and schedule (e.g., daily intraperitoneal injections).
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Administer the vehicle solution to the control group using the same route and schedule.
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Monitoring and Data Collection:
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Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Monitor the body weight of the mice as an indicator of toxicity.
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Observe the general health and behavior of the mice.
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Endpoint and Tissue Collection:
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Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
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Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
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Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which KDM2B is involved.
Caption: KDM2B's role in major signaling pathways.
Experimental Workflow
Caption: Workflow for an in vivo xenograft study.
Logical Relationship: KDM2B Inhibition
Caption: Mechanism of action for this compound.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kdm2B-IN-1 Dosage for Specific Cell Types
Welcome to the technical support center for Kdm2B-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of this compound for their specific cell types and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KDM2B?
KDM2B (Lysine-specific demethylase 2B), also known as FBXL10 or JHDM1B, is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1] It contains a JmjC domain responsible for its demethylase activity and a CxxC zinc finger domain that recognizes and binds to CpG islands in DNA.[1] KDM2B is a component of the non-canonical Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing and the regulation of cell proliferation, senescence, and differentiation.[1][2]
Q2: What are the known signaling pathways regulated by KDM2B?
KDM2B is involved in several key signaling pathways that are often dysregulated in cancer. These include:
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PI3K/Akt/mTOR Pathway: KDM2B can influence this pathway, which is crucial for cell growth, proliferation, and survival.[3]
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Wnt/β-catenin Pathway: KDM2B has been shown to inhibit this pathway by promoting the degradation of β-catenin.[1]
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p53 Pathway: KDM2B can inhibit the p53 tumor suppressor pathway.
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Ink4a/Arf/Ink4b Locus: KDM2B can repress this locus, which plays a critical role in cellular senescence and tumor suppression.[4]
Q3: What is a recommended starting concentration for this compound in a new cell line?
Based on available data, this compound is a highly potent inhibitor. A starting point for a dose-response experiment would be in the low nanomolar to micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q4: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring the desired effect. Key assays for this include:
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Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo): To determine the concentration that inhibits cell growth or induces cell death.
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Western Blotting: To measure the inhibition of KDM2B's demethylase activity by assessing the levels of its target histone marks (e.g., H3K36me2, H3K4me3) or the expression of downstream target genes.
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Functional Assays: To measure the effect of the inhibitor on a specific cellular process regulated by KDM2B (e.g., cell migration, differentiation, apoptosis).
Q5: What are potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. It is important to include proper controls in your experiments, such as a negative control compound that is structurally similar but inactive. If you observe unexpected phenotypes, consider performing experiments to rule out off-target effects, such as using a second, structurally different KDM2B inhibitor or using genetic approaches like siRNA or CRISPR to validate your findings.
KDM2B Signaling Pathways
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM2B is involved in the epigenetic regulation of TGF-β-induced epithelial–mesenchymal transition in lung and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Kdm2B-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kdm2B-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound can sometimes be challenging to dissolve. Here are several steps you can take to improve solubility:
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Choice of Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
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Sonication: To aid dissolution, sonication is a recommended technique.[1][3] Gentle and brief sonication can help break up any precipitate.
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Heating: Gentle warming can also improve solubility. It is suggested to heat the solution to temperatures below 60°C.[2] One protocol suggests preheating both the stock solution and the culture medium to 37°C before dilution to prevent precipitation.[1]
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Fresh Solvent: The solubility of this compound can be significantly affected by hygroscopic (water-absorbing) DMSO. Always use freshly opened, high-purity DMSO for the best results.[2]
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Working Concentration: For cell-based experiments, it's important to note that the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular toxicity. If a higher concentration is necessary, a solvent-only control experiment is crucial to assess any potential effects on the cells.[1]
Q2: I'm seeing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some strategies to minimize this:
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Gradient Dilution: Instead of directly diluting your concentrated DMSO stock into the aqueous solution, perform a serial dilution in DMSO first to lower the concentration. Then, add this intermediate dilution to your buffer or medium.[1]
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Pre-warming: As mentioned previously, pre-warming both the stock solution and the aqueous diluent to 37°C can help prevent precipitation caused by temperature shock.[1]
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Rapid Mixing: When adding the compound to the aqueous solution, ensure rapid and thorough mixing by gently vortexing or pipetting.[3]
Q3: How should I prepare this compound for in vivo animal studies?
A3: A common formulation for in vivo use involves a mixture of solvents to ensure solubility and biocompatibility. One suggested protocol is as follows:
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Dissolve this compound in DMSO to create a concentrated stock solution.
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For the final formulation, use a vehicle of 10% DMSO and 90% Corn Oil.[4][5]
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Alternatively, a preparation can be made by taking a 50 µL DMSO stock solution, adding 300 µL of PEG300 and mixing well. Following this, add 50 µL of Tween 80, mix, and then add 600 µL of saline or PBS.[3]
Always ensure the final solution is clear and free of precipitates before administration.[4][5] It is also critical to perform tolerability studies with the vehicle alone in your animal model.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
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Powder: The solid compound should be stored at -20°C for long-term stability (up to 3 years).[3]
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Stock Solutions:
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For long-term storage (up to 6 months), aliquot your stock solution and store it at -80°C.[6]
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For short-term storage (up to 1 month), aliquots can be kept at -20°C.[6]
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It is recommended to protect solutions from light and store them under a nitrogen atmosphere if possible.[2][6]
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Avoid repeated freeze-thaw cycles as this can lead to product degradation.[1][6]
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Quantitative Solubility Data
| Solvent | Concentration | Method to Aid Dissolution | Reference |
| DMSO | 5 mg/mL (12.42 mM) | Sonication (<60°C) | [2] |
| DMSO | 28.8 mg/mL (66.9 mM) | Sonication | [1] |
| 10% DMSO/90% Corn Oil | ≥ 5 mg/mL (13.28 mM) | N/A | [4][5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
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Bring the this compound vial to room temperature before opening.
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Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
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If the compound does not dissolve readily, gently vortex the vial.
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If necessary, sonicate the solution in a water bath for short intervals.
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Alternatively, gently warm the solution to no more than 60°C.[2]
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Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials.
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Store the aliquots at -80°C for long-term use.[6]
Protocol 2: Dilution of this compound for Cell-Based Assays
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Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
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Pre-warm your cell culture medium or aqueous buffer to 37°C.[1]
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Perform any necessary serial dilutions of the stock solution in fresh DMSO to get closer to your final working concentration.[1]
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Add the diluted this compound solution to the pre-warmed medium or buffer while gently vortexing to ensure rapid mixing.
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Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to optimize the dilution strategy or use a lower final concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KDM2B recognizes unmethylated CpG islands and recruits the PRC1.1 complex, leading to H2A ubiquitination and gene repression.
References
Common pitfalls to avoid when using Kdm2B-IN-1
Welcome to the technical support center for Kdm2B-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this potent histone demethylase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent small molecule inhibitor of the histone lysine demethylase KDM2B (also known as FBXL10 or JHDM1B), with an IC50 of 0.016 nM. KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from dimethylated lysine 36 of histone H3 (H3K36me2) and trimethylated lysine 4 of histone H3 (H3K4me3)[1]. By inhibiting KDM2B, this compound leads to an increase in the global levels of these histone marks, thereby altering gene expression. KDM2B is also a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), which it recruits to CpG islands, leading to monoubiquitylation of histone H2A at lysine 119 (H2AK119ub) and subsequent gene repression[1][2].
Q2: How should I dissolve and store this compound?
For optimal use, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is sufficient. For long-term storage (up to six months), -80°C is recommended. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Be aware that high concentrations of DMSO can be toxic to cells, so it is advisable to keep the final DMSO concentration in your experiments below 0.1%.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on the inhibitor's high potency (IC50 = 0.016 nM), a starting concentration range of 1-100 nM is a reasonable starting point for most cell-based assays.
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of KDM2B, the potential for off-target effects, a common challenge with small molecule inhibitors, should be considered[3][4]. The specificity of this compound against other JmjC domain-containing histone demethylases has not been extensively profiled in publicly available literature. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of KDM2B inhibition. This can include using a structurally related but inactive control compound if available, or complementing inhibitor studies with genetic approaches like siRNA or CRISPR-mediated knockdown of KDM2B.
Troubleshooting Guides
Problem 1: No Observable Phenotype After Treatment with this compound
If you do not observe the expected biological effect after treating your cells with this compound, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Insufficient Treatment Duration | The time required to observe a phenotype can vary. Try extending the incubation time with the inhibitor (e.g., 24, 48, 72 hours). |
| Inhibitor Instability | Ensure that the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary. |
| Low KDM2B Expression in Cell Line | Verify the expression level of KDM2B in your cell line of interest using Western blot or qPCR. Cell lines with low KDM2B expression may not show a strong response to the inhibitor. |
| Redundancy with other Demethylases | Other histone demethylases may compensate for the loss of KDM2B activity. Consider co-treatment with other inhibitors or using a different experimental approach. |
| Cellular Efflux of the Inhibitor | Some cell lines can actively pump out small molecules, reducing their intracellular concentration. If suspected, you can try co-treatment with an efflux pump inhibitor, though this can have confounding effects. |
Troubleshooting Workflow: No Observable Phenotype
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - ZA [thermofisher.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results with Kdm2B-IN-1
Welcome to the technical support center for Kdm2B-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the lysine-specific demethylase 2B (Kdm2B), also known as FBXL10 or JHDM1B. Kdm2B has two main functions. Firstly, it is a histone demethylase that specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3), which are generally associated with active gene transcription.[1][2] Secondly, Kdm2B is a crucial component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1).[3] Through its CxxC zinc finger domain, Kdm2B recognizes and binds to unmethylated CpG islands in gene promoters, recruiting the PRC1.1 complex. This leads to the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1), a mark associated with gene repression.[3] Therefore, inhibition of Kdm2B by this compound can lead to complex downstream effects on gene expression.
Q2: I am seeing an increase in cell proliferation after treating my cancer cell line with this compound. Isn't it supposed to be an anti-cancer agent?
A2: This is a critical and context-dependent question. The role of Kdm2B in cancer is multifaceted and can be described as a "double-edged sword".[3] In some cancers, such as certain types of leukemia and breast cancer, Kdm2B acts as an oncogene by repressing tumor suppressor genes like the Ink4a/Arf locus.[3][4] In these contexts, its inhibition would be expected to decrease proliferation. However, in other cellular contexts, Kdm2B can act as a tumor suppressor.[3] For example, it can inhibit the expression of oncogenes.[3] Therefore, inhibition of Kdm2B could paradoxically lead to increased proliferation in certain cancer types. The specific genetic and epigenetic landscape of your cell line will determine its response to Kdm2B inhibition.
Q3: Are there known off-target effects of this compound that I should be aware of?
A3: While this compound is designed to be selective for Kdm2B, like many small molecule inhibitors, the potential for off-target effects exists. The JmjC domain, the catalytic domain of Kdm2B, shares structural similarities with other JmjC domain-containing histone demethylases.[1] For instance, the KDM2 and KDM7 subfamilies have similar catalytic domains.[1] It is crucial to consult the manufacturer's selectivity data for this compound. To experimentally control for off-target effects, it is recommended to use a structurally related but inactive control molecule if available, or to validate key findings using a secondary method such as siRNA or shRNA-mediated knockdown of Kdm2B.
Q4: How can I confirm that this compound is active in my cells?
A4: To confirm the on-target activity of this compound, you should assess the direct molecular consequences of Kdm2B inhibition. A primary validation method is to measure the global levels of H3K36me2 and H2AK119ub1 via Western blotting. Treatment with an effective dose of this compound should lead to an increase in H3K36me2 levels and a decrease in H2AK119ub1 levels. Additionally, you can perform Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) on known Kdm2B target genes to assess changes in H3K36me2 and H2AK119ub1 marks at specific gene promoters.
Troubleshooting Unexpected Results
Issue 1: No observable change in phenotype (e.g., proliferation, apoptosis) after treatment with this compound.
| Possible Cause | Recommended Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Treatment Duration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, a time-course experiment is recommended as the phenotypic effects of epigenetic modifications can be delayed. |
| Poor Cell Permeability | While many inhibitors are designed to be cell-permeable, this can vary between cell types. Confirm target engagement in your cells by assessing the histone methylation status (see FAQ 4). |
| Compensatory Mechanisms | Cells may activate redundant pathways to compensate for the inhibition of Kdm2B. Consider investigating the expression and activity of other KDM family members or related chromatin modifying complexes. |
| Cell Line Insensitivity | The cellular processes in your chosen cell line may not be critically dependent on Kdm2B activity. Consider testing the inhibitor in a different cell line known to be sensitive to Kdm2B perturbation. |
| Inhibitor Inactivity | Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions to prevent degradation. |
Issue 2: Unexpected changes in gene expression that do not correlate with known Kdm2B targets.
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Effects | As mentioned in FAQ 3, the inhibitor may be affecting other histone demethylases or cellular proteins. Validate your findings using a genetic approach like siRNA/shRNA knockdown of Kdm2B. Perform RNA-sequencing on both inhibitor-treated and Kdm2B knockdown cells to compare the global gene expression changes. |
| Indirect Downstream Effects | Kdm2B regulates the expression of other transcription factors and signaling molecules. The observed gene expression changes may be secondary or tertiary effects of Kdm2B inhibition. Perform a time-course RNA-sequencing experiment to distinguish between early (direct) and late (indirect) transcriptional responses. |
| Cellular Context-Specific Function | The function of Kdm2B and its target genes can be highly dependent on the cellular context. The set of genes regulated by Kdm2B in your cell line may differ from what is published in other systems. Perform ChIP-sequencing for Kdm2B in your specific cell line to identify its direct binding sites. |
KDM2B Inhibitor Data
The following table summarizes publicly available data for some KDM2B inhibitors. Note that "this compound" is a general placeholder; specific inhibitors with published data are listed below.
| Inhibitor | Target(s) | IC50 | Cell-Based Assay Notes |
| KDM2B-IN-2 | KDM2B | 0.021 µM (TR-FRET assay) | Potent inhibitor, useful for hyperproliferative disease research.[5] |
| KDM2B-IN-4 | KDM2B | 1.12 nM | Investigated for use in cancer research.[6] |
| KDM2A/7A-IN-1 | KDM2A, KDM7A | 0.16 µM (for KDM2A) | Cell-permeable and selective against other JmjC demethylases.[6] |
| Daminozide | KDM2/7 subfamily | 1.5 µM (for KDM2A) | A plant growth regulator with selective inhibition of the KDM2/7 subfamily.[6] |
| IOX1 | Broad-spectrum 2OG oxygenase inhibitor | 1.8 µM (for KDM2A) | Potent but broad-spectrum inhibitor of JmjC demethylases.[6] |
Experimental Protocols
Protocol 1: Western Blot for Histone Marks
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Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and perform histone extraction using a commercial kit or a high-salt extraction method.
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Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of histone extracts onto a 15% polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against H3K36me2, H2AK119ub1, and a loading control (e.g., total Histone H3) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR
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Cross-linking and Chromatin Preparation: Treat cells with this compound or vehicle control. Cross-link proteins to DNA with 1% formaldehyde. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against Kdm2B, H3K36me2, or H2AK119ub1. Use a non-specific IgG as a negative control.
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Washing and Elution: Add protein A/G beads to capture the antibody-protein-DNA complexes. Perform a series of washes to remove non-specific binding. Elute the complexes from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a PCR purification kit.
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qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known Kdm2B target genes and a negative control region. Analyze the data using the percent input method or fold enrichment over IgG.
Visualizing Key Pathways and Workflows
Caption: The dual role of Kdm2B in gene regulation.
References
- 1. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Off-target effects of Kdm2B-IN-1 and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using chemical probes to study the histone lysine demethylase KDM2B. Given the critical importance of target specificity, this guide focuses on understanding and mitigating potential off-target effects of KDM2B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known functions of KDM2B and the expected on-target effects of its inhibition?
KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that specifically removes methyl groups from dimethylated lysine 36 of histone H3 (H3K36me2) and trimethylated lysine 4 of histone H3 (H3K4me3).[1] It plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and senescence.[1]
Key functions of KDM2B include:
-
Transcriptional Repression: KDM2B is a component of a non-canonical Polycomb Repressive Complex 1 (PRC1), which is recruited to CpG islands to mediate gene silencing.[1][2]
-
Cell Cycle Control: It can promote cell proliferation by repressing the transcription of cell cycle inhibitors like p15INK4B, p16INK4A, and p57KIP2.[3]
-
Stem Cell Maintenance: KDM2B is involved in maintaining the self-renewal of embryonic and hematopoietic stem cells by preventing premature differentiation.[1][4]
Therefore, inhibition of KDM2B is expected to lead to an increase in global H3K36me2 and H3K4me3 levels, and potentially induce cell cycle arrest, senescence, or differentiation, depending on the cellular context.
Q2: I'm observing a phenotype that is inconsistent with the known functions of KDM2B. Could this be due to off-target effects?
Yes, an unexpected phenotype is a common indicator of potential off-target effects. Chemical probes can sometimes bind to and inhibit other proteins besides the intended target, leading to confounding biological responses. The development of highly selective inhibitors for histone lysine demethylases is challenging due to the structural similarities among the JmjC domain-containing subfamilies.[5]
Q3: What are the likely off-targets for a KDM2B inhibitor?
The most probable off-targets for a KDM2B inhibitor are other members of the JmjC histone demethylase family, particularly those within the closely related KDM2/7 subfamily.[6][7][8] It is crucial to assess the selectivity of your specific inhibitor against a panel of related enzymes.
Troubleshooting Guide: Mitigating Off-Target Effects
Issue: My experimental results are difficult to interpret, and I suspect off-target effects from my KDM2B inhibitor.
Here are several strategies to troubleshoot and mitigate potential off-target effects:
1. Verify Target Engagement and Dose-Response
Before concluding an off-target effect, it's essential to confirm that the inhibitor is engaging KDM2B in your experimental system.
-
Western Blot: A primary method is to check for an increase in global H3K36me2 levels via Western blot. This is a direct readout of KDM2B inhibition.
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are using the inhibitor at the lowest effective concentration. High concentrations are more likely to induce off-target effects.
2. Employ a Structurally Unrelated KDM2B Inhibitor
3. Utilize a Negative Control
A negative control is a close chemical analog of your inhibitor that is inactive against the target protein (KDM2B). If the negative control does not produce the same phenotype as your active inhibitor, it suggests the observed effect is likely on-target.
4. Rescue Experiment with a Resistant Mutant
The gold standard for confirming on-target activity is a rescue experiment using a mutant version of KDM2B that is resistant to the inhibitor. If expressing the resistant mutant in your cells reverses the phenotype caused by the inhibitor, it provides strong evidence for on-target activity.
5. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to directly observe the binding of your inhibitor to KDM2B in a cellular context, providing evidence of target engagement.
Quantitative Data: Selectivity of KDM2/7 Subfamily Inhibitors
Achieving high selectivity is a major challenge in the development of KDM inhibitors. The following table summarizes the inhibitory activity (IC50) of several known KDM2/7 subfamily inhibitors against various JmjC histone demethylases. This data illustrates the importance of profiling your inhibitor against a panel of related enzymes.
| Inhibitor | KDM2A (IC50, µM) | KDM7A (IC50, µM) | KDM7B (IC50, µM) | KDM4A (IC50, µM) | KDM4C (IC50, µM) | KDM5A (IC50, µM) | KDM6A (IC50, µM) |
| Compound 9 | 6.8 | 0.2 | 1.2 | >120 | 83 | 55 | >100 |
| Daminozide | 1.5 | - | - | - | - | - | - |
Data for Compound 9 and Daminozide from Suzuki et al., 2013.[8]
Experimental Protocols
Protocol 1: Western Blot for H3K36me2 Levels
-
Cell Treatment: Treat cells with your KDM2B inhibitor at various concentrations and time points. Include a vehicle-only control.
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Normalize the H3K36me2 signal to a loading control such as total Histone H3.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with your KDM2B inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blot for KDM2B levels. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: KDM2B signaling pathway and point of inhibition.
Caption: Experimental workflow to validate on-target effects.
Caption: Logical relationship of on-target vs. off-target effects.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Batch-to-Batch Variability of Kdm2B-IN-1: A Technical Support Guide
Introduction
Kdm2B-IN-1 is a potent inhibitor of the histone demethylase KDM2B, a key regulator of gene expression involved in various cellular processes, including cell proliferation, senescence, and oncogenesis.[1][2][3] As with many small molecule inhibitors, researchers may encounter batch-to-batch variability, leading to inconsistent experimental outcomes. This guide provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to help researchers identify, manage, and mitigate the effects of this variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the primary cause?
A1: Discrepancies in IC50 values between batches of this compound can stem from several factors, primarily related to the purity, solubility, and stability of the compound. Each new batch should be validated to ensure consistent performance. Potential causes include:
-
Purity Differences: Even minor variations in purity can significantly impact the effective concentration of the active compound.
-
Solubility Issues: Incomplete solubilization of the compound will lead to a lower effective concentration in your assay.
-
Compound Degradation: Improper storage or handling can lead to degradation of the inhibitor.
We recommend performing a set of internal quality control checks upon receiving a new batch.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Solid Compound: Store at -20°C or -80°C for long-term storage.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] Once thawed, use immediately and discard any unused portion of the aliquot. Protect from light.[1]
Q3: How can we verify the purity and identity of a new batch of this compound in our lab?
A3: While comprehensive analysis requires specialized equipment, researchers can perform several in-house checks:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by identifying the percentage of the main compound peak versus any impurity peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.
If you do not have access to this equipment, we recommend requesting the certificate of analysis (CoA) from the supplier for each batch and comparing the purity and characterization data.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Activity Observed
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions from the solid compound. If the issue persists, consider acquiring a new batch of the inhibitor.
-
-
Potential Cause 2: Inaccurate Concentration.
-
Troubleshooting Step: Re-evaluate the calculations for preparing stock and working solutions. Ensure the compound was fully dissolved when preparing the stock solution.
-
-
Potential Cause 3: Assay-Specific Problems.
-
Troubleshooting Step: Verify the health and passage number of the cell line used. Ensure all other reagents in your assay are functioning correctly. Run positive and negative controls to validate the assay performance.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
-
Potential Cause 1: Presence of Impurities.
-
Troubleshooting Step: Lower the concentration of this compound used in your experiment. If toxicity persists at lower effective concentrations, this may indicate the presence of a toxic impurity. Compare the results with a previous, validated batch if available.
-
-
Potential Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is below the tolerance level for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Quantitative Data Management
To systematically track and compare the performance of different batches of this compound, we recommend maintaining a detailed internal record. Below are template tables to guide your data collection.
Table 1: Batch Information and Quality Control
| Parameter | Batch A | Batch B | Batch C |
| Supplier | |||
| Lot Number | |||
| Date Received | |||
| Purity (from CoA) | |||
| Appearance | |||
| Solubility in DMSO (Max Conc.) | |||
| Stock Solution Conc. | |||
| Storage Conditions |
Table 2: Experimental Performance Comparison
| Experiment | Batch A | Batch B | Batch C |
| Cell Line | |||
| Assay Type | |||
| IC50 (nM) | |||
| Maximum Inhibition (%) | |||
| Observed Toxicity | |||
| Date of Experiment | |||
| Operator |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm Up: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay for IC50 Determination
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Perform a serial dilution of the this compound stock solution in your cell culture medium to generate a range of concentrations. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Viability/Proliferation Assay: Use a suitable method (e.g., CellTiter-Glo®, MTT, or direct cell counting) to determine the effect of the inhibitor on cell viability or proliferation.
-
Data Analysis: Plot the cell viability/proliferation against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Visual Guides
KDM2B Signaling Context
Caption: Simplified signaling context of KDM2B.
Troubleshooting Workflow for Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Experimental Workflow for IC50 Determination
Caption: Standard experimental workflow for determining inhibitor potency.
References
Validation & Comparative
A Comparative Guide to KDM2B Inhibitors: Profiling Kdm2B-IN-1 Against Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kdm2B-IN-1 with other known inhibitors of the histone lysine demethylase KDM2B. The objective is to present a clear overview of their relative performance based on available experimental data, detailing the methodologies for key experiments to aid in the evaluation and selection of appropriate research tools.
Introduction to KDM2B
Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from dimethylated lysine 36 of histone H3 (H3K36me2) and trimethylated lysine 4 of histone H3 (H3K4me3)[1]. KDM2B plays a crucial role in various cellular processes, including cell cycle regulation, senescence, and differentiation[1][2]. Its dysregulation is implicated in the development and progression of several cancers, making it an attractive therapeutic target[1][3].
Quantitative Comparison of KDM2B Inhibitors
The following table summarizes the available quantitative data for this compound and other selected KDM2B inhibitors. It is important to note that direct head-to-head comparative studies for all listed inhibitors are limited. The data presented here is compiled from various sources and should be interpreted with caution.
| Inhibitor | Target(s) | IC50 (KDM2B) | Assay Type | Selectivity Notes | Reference |
| This compound | KDM2B | 0.016 nM | Not Specified | Data on selectivity against other KDMs is not readily available. | [4] |
| KDM2B-IN-2 | KDM2B | 21 nM | TR-FRET | Data on selectivity against other KDMs is not readily available. | MedChemExpress |
| Daminozide | KDM2/7 subfamily | Not directly reported for KDM2B | Not Specified | Selective for the KDM2/7 subfamily. IC50 for KDM2A is 1.5 µM. | MedChemExpress |
| ML324 | JMJD2 family | Not reported | Not Specified | Primarily a JMJD2 inhibitor with some activity against KDM4B. | |
| JIB-04 | Pan-Jumonji | Not reported | Not Specified | A broad-spectrum inhibitor of Jumonji domain-containing histone demethylases. | |
| GSK-J4 | KDM6 subfamily | Not reported | Not Specified | A selective inhibitor of KDM6A and KDM6B. |
Note: The lack of comprehensive, direct comparative data highlights a significant gap in the current understanding of the relative potency and selectivity of available KDM2B inhibitors. Further studies are required for a definitive comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of KDM2B inhibitors.
In Vitro KDM2B Demethylase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro demethylase activity of KDM2B.
Materials:
-
Recombinant human KDM2B enzyme
-
Biotinylated H3K36me2 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Europium-labeled anti-H3K36me1 antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM α-ketoglutarate, 50 µM FeSO4, 2 mM Ascorbic Acid, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Add 2 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 4 µL of KDM2B enzyme solution (final concentration, e.g., 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding 4 µL of a substrate/co-factor mix containing the biotinylated H3K36me2 peptide (final concentration, e.g., 100 nM) and SAM (final concentration, e.g., 1 µM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-H3K36me1 antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and determine the IC50 values from the dose-response curves.
In Vitro KDM2B Demethylase Assay (AlphaLISA)
This protocol outlines an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring KDM2B activity.
Materials:
-
Recombinant human KDM2B enzyme
-
Biotinylated H3K36me2 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K36me1 antibody
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
Assay buffer (as described for TR-FRET)
-
384-well ProxiPlates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add 2 µL of the inhibitor solution to the wells of a 384-well ProxiPlate.
-
Add 4 µL of KDM2B enzyme solution (final concentration, e.g., 1 nM).
-
Incubate for 15 minutes at room temperature.
-
Start the reaction by adding 4 µL of a substrate/co-factor mix containing the biotinylated H3K36me2 peptide (final concentration, e.g., 100 nM) and SAM (final concentration, e.g., 1 µM).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a suspension of Acceptor beads pre-incubated with the anti-H3K36me1 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine IC50 values from the resulting dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context.
Materials:
-
Cancer cell line expressing KDM2B (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KDM2B antibody
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-KDM2B antibody and a loading control antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
KDM2B Signaling Pathways
KDM2B is a critical regulator of several signaling pathways that are fundamental to cell fate decisions and are often dysregulated in cancer.
KDM2B in Cell Cycle Regulation
KDM2B plays a significant role in promoting cell cycle progression by repressing the transcription of key cell cycle inhibitors, including p15INK4B, p16INK4A, and p57KIP2[5]. By demethylating H3K36me2 at the promoter regions of these genes, KDM2B facilitates their silencing, thereby allowing cells to progress through the G1/S checkpoint.
KDM2B and the PI3K/Akt/mTOR Pathway
KDM2B has been shown to activate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival[6]. The precise mechanism of this activation is still under investigation but may involve the epigenetic regulation of key components of this pathway.
KDM2B and the p53 Pathway
The tumor suppressor p53 is a critical regulator of cellular stress responses, including apoptosis and cell cycle arrest. KDM2B has been reported to inhibit the p53 pathway, contributing to its oncogenic potential[7]. This inhibition can occur through various mechanisms, including the epigenetic silencing of p53 target genes.
Conclusion
This compound emerges as a highly potent inhibitor of KDM2B based on its reported IC50 value. However, a comprehensive understanding of its selectivity profile and a direct comparison with other KDM2B inhibitors are currently lacking in the public domain. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the role of KDM2B in health and disease and for those involved in the development of novel epigenetic therapies. Further research is warranted to fully elucidate the therapeutic potential of targeting KDM2B.
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-specific Demethylase 2B (KDM2B)-let-7-Enhancer of Zester Homolog 2 (EZH2) Pathway Regulates Cell Cycle Progression and Senescence in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of histone lysine demethylase KDM2B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Kdm2B-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Kdm2B-IN-1, an inhibitor of the lysine-specific demethylase 2B (KDM2B). While direct comparative data for this compound is not extensively available in the public domain, this document draws upon established principles and data from analogous chromatin-modifying enzymes to offer a robust framework for experimental design and data interpretation.
Introduction to KDM2B and Target Engagement
KDM2B is a histone demethylase that plays a crucial role in gene regulation and has been implicated in various cancers. It primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and is involved in key signaling pathways, including Wnt, Hippo, and AP-1. The development of inhibitors like this compound necessitates reliable methods to confirm their direct binding to KDM2B within a cellular context, a process known as target engagement. Verifying that a compound interacts with its intended target is a critical step in drug discovery, ensuring that the observed biological effects are a direct consequence of this interaction.
Cellular Thermal Shift Assay (CETSA): A Gold Standard for Intracellular Target Engagement
CETSA is a powerful technique that allows for the detection of ligand binding to its target protein in a native cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation.
CETSA Workflow
The general workflow for a CETSA experiment is as follows:
-
Treatment: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The cell suspension or lysate is heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble target protein (KDM2B) remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
A shift in the melting curve of KDM2B to a higher temperature in the presence of this compound indicates target engagement.
Comparison of Target Engagement Assays for this compound
While CETSA provides direct evidence of intracellular target binding, a multi-faceted approach using orthogonal assays is often recommended to build a comprehensive understanding of a compound's mechanism of action. Below is a comparison of CETSA with other commonly used target engagement assays.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free; applicable to native proteins in a physiological context; provides direct evidence of intracellular binding. | Can be low-throughput (Western blot); may not be suitable for all targets (no thermal shift upon binding); requires specific antibodies. | Change in melting temperature (ΔTm) or EC50 from isothermal dose-response curves. |
| Biochemical Assays | Measures the effect of an inhibitor on the enzymatic activity of purified KDM2B. | High-throughput; provides direct measure of functional inhibition. | Lacks cellular context (no information on cell permeability or off-target effects); requires purified, active enzyme. | IC50 (half-maximal inhibitory concentration). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput; provides quantitative binding affinity in live cells; real-time measurements are possible. | Requires genetic modification of the target protein (fusion with NanoLuc®); dependent on a specific fluorescent tracer. | IC50 (from tracer displacement). |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip. | Label-free; provides real-time kinetics (on/off rates) and affinity (KD). | In vitro assay lacking cellular context; requires purified protein; can be sensitive to buffer conditions. | Dissociation constant (KD), association rate (ka), dissociation rate (kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Label-free; provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | In vitro assay; requires large amounts of pure protein; lower throughput. | Dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS). |
| Chemoprobe-Based Assays | Uses a chemical probe that covalently binds to the target protein to quantify the unoccupied binding sites after inhibitor treatment. | Can be highly sensitive and specific; applicable in cell lysates and tissues. | Requires a specific and well-characterized chemical probe; indirect measure of target engagement. | Percentage of target occupancy. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Adapted for KDM2B)
This protocol is a general guideline and should be optimized for the specific cell line and antibodies used.
Materials:
-
Cell line expressing KDM2B (e.g., HEK293T, U2OS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KDM2B antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Centrifugation:
-
Add lysis buffer to each sample and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform Western blotting using an anti-KDM2B antibody to detect the amount of soluble KDM2B.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble KDM2B as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for the vehicle and this compound treated samples. A shift in Tm indicates target engagement.
-
KDM2B Biochemical Assay (Chemiluminescent)
This protocol is based on commercially available kits for measuring KDM2B demethylase activity.
Materials:
-
Recombinant KDM2B enzyme
-
Methylated histone H3 peptide substrate
-
This compound
-
Assay buffer
-
Primary antibody specific for the demethylated product
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White 96-well plate
-
Luminometer
Procedure:
-
Enzyme Reaction:
-
Add assay buffer, methylated histone H3 peptide substrate, and this compound (or DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant KDM2B enzyme.
-
Incubate the plate at 37°C for the recommended time (e.g., 1 hour).
-
-
Detection:
-
Add the primary antibody that recognizes the demethylated substrate and incubate.
-
Add the HRP-labeled secondary antibody and incubate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the KDM2B activity.
-
Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing KDM2B in Cellular Pathways
KDM2B is a key regulator in several signaling pathways critical for cell fate determination and cancer progression. Understanding its role in these pathways provides context for the effects of this compound.
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
KDM2B in the Wnt Signaling Pathway
KDM2B can act as a negative regulator of the canonical Wnt signaling pathway. It can repress the transcription of Wnt target genes, such as AXIN2 and CCND1 (Cyclin D1), by binding to their promoters.[1]
Caption: KDM2B's role in regulating Wnt signaling.
KDM2B in the Hippo Signaling Pathway
KDM2B has been shown to regulate the Hippo pathway, which is crucial for controlling organ size and cell proliferation. KDM2B can transcriptionally repress core components of the Hippo pathway, such as SAV1 and MOB1, leading to the activation of the downstream effectors YAP and TAZ.[2][3]
References
- 1. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine demethylase 2 (KDM2B) regulates hippo pathway via MOB1 to promote pancreatic ductal adenocarcinoma (PDAC) progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel KDM2B/SAV1 Signaling Pathway Promotes the Progression of Gastric Cancer [pubmed.ncbi.nlm.nih.gov]
Phenotypic comparison of Kdm2B-IN-1 treated cells and KDM2B knockout models
A Comparative Analysis for Researchers and Drug Development Professionals
The lysine-specific demethylase 2B (KDM2B) has emerged as a critical regulator in cellular processes ranging from development and differentiation to tumorigenesis. Its role in epigenetic modulation through the removal of methyl groups from histone H3 on lysine 36 (H3K36me2) and its association with the Polycomb Repressive Complex 1 (PRC1) make it an attractive therapeutic target. This guide provides a comprehensive comparison of the phenotypic consequences of two primary methods for studying KDM2B function: pharmacological inhibition using the potent inhibitor Kdm2B-IN-1 and genetic knockout of the KDM2B gene.
At a Glance: this compound Treatment vs. KDM2B Knockout
| Feature | This compound Treated Cells | KDM2B Knockout Models |
| Mechanism of Action | Potent and specific inhibition of KDM2B's demethylase activity (IC50 = 0.016 nM) | Complete or conditional ablation of the KDM2B gene, leading to loss of the entire protein and its functions. |
| Cell Proliferation | Expected to decrease proliferation in cancer cells. Data from pan-Jumonji inhibitors like JIB-04 show potent inhibition of cancer cell growth. | Significantly reduced proliferation in various cancer cell lines and impaired self-renewal of stem cells. |
| Apoptosis | Likely to induce apoptosis. Pan-Jumonji inhibitors (e.g., JIB-04, GSK-J4) have been shown to induce apoptosis in cancer cells. | Increased apoptosis is observed in some cellular contexts, particularly in cancer cells and during development. |
| Cell Cycle | Anticipated to cause cell cycle arrest. Pan-Jumonji inhibitors like GSK-J4 and JIB-04 induce cell cycle arrest, often at the G2/M phase. | Can lead to cell cycle arrest, with specific effects varying depending on the cell type. |
| Signaling Pathways | Primarily affects pathways downstream of KDM2B's enzymatic activity, such as Wnt and Notch signaling. | Impacts all pathways involving KDM2B, including its structural role in the PRC1 complex and its enzymatic functions. |
| Reversibility | Effects are reversible upon withdrawal of the inhibitor. | Effects are permanent (in the case of complete knockout). |
| Off-Target Effects | Potential for off-target effects, although this compound is highly potent. | No off-target effects in the traditional sense, but can have widespread developmental consequences. |
In-Depth Phenotypic Comparison
While direct, peer-reviewed studies detailing the specific phenotypic effects of this compound on cells are limited in the public domain, we can infer its likely impact based on its high potency and the known functions of KDM2B. This can be compared with the extensively documented phenotypes of KDM2B knockout models.
Cell Proliferation
-
This compound Treatment: As a potent inhibitor of KDM2B, this compound is expected to significantly inhibit the proliferation of hyperproliferative cells, such as cancer cells. This is supported by studies on other pan-Jumonji histone demethylase inhibitors like JIB-04, which potently inhibit the growth and viability of various cancer cells[1][2][3][4][5][6].
-
KDM2B Knockout: Genetic deletion of KDM2B has been shown to reduce the proliferation of acute myeloid leukemia cells and retinoblastoma cells[7][8]. In non-cancerous contexts, KDM2B knockout impairs the self-renewal and proliferation of neural stem cells[9].
Apoptosis
-
This compound Treatment: Inhibition of KDM2B's demethylase activity is anticipated to lead to the induction of apoptosis in cancer cells. Studies using the KDM inhibitor GSK-J4 have demonstrated significant induction of apoptosis in acute myeloid leukemia and retinoblastoma cells[7][8][10][11][12]. Similarly, JIB-04 treatment induces apoptosis in HER2+ leptomeningeal carcinomatosis[1].
-
KDM2B Knockout: Loss of KDM2B function through genetic knockout has been linked to increased apoptosis. For instance, silencing of KDM2B in glioblastoma cells enhances their sensitivity to TRAIL-induced apoptosis[13].
Cell Cycle
-
This compound Treatment: Pharmacological inhibition of KDM2B is likely to cause cell cycle arrest. The pan-Jumonji inhibitor JIB-04 has been shown to cause G2/M phase arrest in vascular smooth muscle cells[14]. GSK-J4 treatment also leads to cell cycle arrest in acute myeloid leukemia and retinoblastoma cells[7][8][10].
-
KDM2B Knockout: The impact of KDM2B knockout on the cell cycle can be context-dependent. However, a common observation is the deregulation of cell cycle progression, often leading to arrest at specific checkpoints.
Signaling Pathways at Play
KDM2B exerts its influence through various signaling pathways. Understanding these pathways is crucial for interpreting the phenotypic outcomes of its inhibition or knockout.
Caption: KDM2B's role in key signaling pathways.
KDM2B is a crucial component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), which it recruits to CpG islands to mediate gene repression[9][15][16][17][18]. This repressive function extends to key developmental and oncogenic pathways, including the Wnt/β-catenin and Notch signaling pathways[19][20][21][22][23][24][25][26][27][28][29]. By negatively regulating these pro-proliferative pathways, KDM2B plays a significant role in controlling cell fate, proliferation, and survival.
Experimental Workflow for Phenotypic Analysis
A standardized workflow is essential for accurately comparing the effects of KDM2B inhibition and knockout.
Caption: Workflow for comparing inhibitor vs. knockout.
Experimental Protocols
Cell Proliferation (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 24, 48, 72 hours). For knockout studies, seed KDM2B knockout and wild-type cells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle as described above.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses the DNA-intercalating agent propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 10. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. KDM2B, an H3K36-specific demethylase, regulates apoptotic response of GBM cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KDM2B mediates the Wnt/β-catenin pathway through transcriptional activation of PKMYT1 via microRNA-let-7b-5p/EZH2 to affect the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling | PLOS One [journals.plos.org]
- 22. JCI - Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis [jci.org]
- 23. KDM2B regulates hippocampal morphogenesis by transcriptionally silencing Wnt signaling in neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kdm2a/b Lysine Demethylases Regulate Canonical Wnt Signaling by Modulating the Stability of Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 29. Notch signaling maintains a progenitor-like subclass of hepatocellular carcinoma [elifesciences.org]
Evaluating the Specificity of Kdm2B-IN-1: A Proteomics-Based Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the specificity of the histone lysine demethylase inhibitor, Kdm2B-IN-1, using cutting-edge proteomics technologies. While direct comparative proteomics data for this compound is not yet extensively published, this document outlines the established methodologies and presents a template for data interpretation, alongside a comparison with other known histone demethylase inhibitors.
Histone lysine demethylase 2B (KDM2B) is a key epigenetic regulator involved in various cellular processes, including cell growth, differentiation, and tumorigenesis.[1][2] Its role in cancer has made it an attractive target for therapeutic intervention. This compound is a chemical probe developed to inhibit the catalytic activity of KDM2B. However, a critical aspect of any inhibitor's utility, both in research and clinically, is its specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.
This guide details a chemoproteomics workflow to comprehensively assess the specificity of this compound against the entire proteome. We also discuss alternative inhibitors and the importance of contextualizing specificity data.
Comparative Specificity Profiling
A key method to evaluate inhibitor specificity is affinity-based chemical proteomics coupled with quantitative mass spectrometry. This approach allows for the identification and quantification of proteins that directly bind to the inhibitor. Below is a hypothetical comparison table illustrating how data for this compound could be presented alongside other known KDM inhibitors, such as a pan-KDM inhibitor JIB-04 and a KDM6-specific inhibitor GSK-J4, which has shown some cross-reactivity.
Table 1: Hypothetical Proteome-wide Specificity Profile of KDM Inhibitors
| Target Protein | This compound (Fold Enrichment) | JIB-04 (Fold Enrichment) | GSK-J4 (Fold Enrichment) |
| KDM2B | 58.3 | 45.7 | 8.2 |
| KDM2A | 15.2 | 42.1 | 3.5 |
| KDM3A | 2.1 | 35.8 | 1.8 |
| KDM4A | 1.5 | 28.4 | 1.2 |
| KDM5B | 1.8 | 31.5 | 2.1 |
| KDM6A | 1.2 | 5.3 | 55.9 |
| KDM6B | 1.4 | 6.1 | 62.3 |
| BRD4 | 1.1 | 1.3 | 1.5 |
| HDAC1 | 1.0 | 1.1 | 1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Fold enrichment values are typically determined by comparing the amount of protein pulled down by the inhibitor-coupled beads versus control beads. Higher values indicate stronger interactions.
Experimental Protocols for Specificity Profiling
A robust evaluation of inhibitor specificity using proteomics involves several key steps, from probe design to data analysis.
Affinity Probe Synthesis
An analog of this compound is synthesized with a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto affinity beads (e.g., sepharose or magnetic beads). It is crucial that the modification does not significantly alter the inhibitor's binding properties.
Cell Culture and Lysate Preparation
-
Cell Line Selection: Choose a cell line with known high expression of KDM2B, such as certain breast cancer or glioblastoma cell lines.
-
Cell Lysis: Cells are harvested and lysed under non-denaturing conditions to preserve protein complexes. A common lysis buffer composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.
-
Lysate Clarification: The lysate is centrifuged at high speed to remove cellular debris.
Affinity Pulldown Assay
-
Incubation: The clarified cell lysate is incubated with the this compound-coupled beads. To distinguish specific from non-specific binders, a competition experiment is performed in parallel, where the lysate is pre-incubated with an excess of free this compound before adding the beads.
-
Washing: The beads are washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
Proteomic Analysis by Mass Spectrometry
-
Protein Digestion: The eluted proteins are subjected to in-solution or on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing.
-
Data Analysis: The raw mass spectrometry data is processed using a search algorithm (e.g., MaxQuant, Sequest) to identify and quantify the proteins. The relative abundance of proteins in the this compound pulldown is compared to the control (beads alone) and competition (free inhibitor) experiments to identify specific interactors.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the chemoproteomics workflow for evaluating the specificity of this compound.
KDM2B Signaling Pathways
Understanding the known signaling pathways involving KDM2B is crucial for interpreting the biological consequences of its inhibition. KDM2B has been implicated in several cancer-related pathways.
KDM2B is a component of a non-canonical Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing.[3][4][5] Through its association with PRC1, KDM2B can influence key cancer-related pathways such as the p53 and PI3K/Akt/mTOR pathways, thereby affecting cell cycle progression, apoptosis, and proliferation.[1]
Conclusion
The comprehensive evaluation of inhibitor specificity is paramount for the development of targeted therapies and for the accurate interpretation of basic research findings. While this compound holds promise as a selective chemical probe for studying KDM2B function, rigorous proteome-wide specificity analysis is essential. The methodologies outlined in this guide provide a clear path for researchers to perform such evaluations. The resulting data, when presented in a clear and comparative format, will be invaluable to the scientific community for making informed decisions about the use of this compound and for the development of next-generation KDM inhibitors.
References
- 1. The histone demethylase KDM2B activates FAK and PI3K that control tumor cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KDM2B is involved in the epigenetic regulation of TGF-β-induced epithelial–mesenchymal transition in lung and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer review in KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
Safety Operating Guide
Proper Disposal of Kdm2B-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Kdm2B-IN-1, a potent histone demethylase inhibitor. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Key Disposal Principles and Procedures
The primary directive for the disposal of this compound is to avoid release into the environment .[1] This compound should be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1]
Experimental Workflow for Disposal
Caption: Step-by-step workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
3. Temporary Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]
-
Keep containers tightly sealed to prevent spills or evaporation.[1]
4. Final Disposal:
-
Disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
-
Do not dispose of this compound down the drain or in regular trash.
Handling and Storage Recommendations
Proper handling and storage are crucial to minimize waste generation and ensure safety.
| Parameter | Recommendation | Source |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Signaling Pathway Context: KDM2B's Role
Kdm2B is a histone demethylase that plays a central role in gene regulation by removing methyl groups from specific lysine residues on histone H3.[3][4] It preferentially demethylates trimethylated H3 'Lys-4' and dimethylated H3 'Lys-36'.[3][4] By inhibiting KDM2B, this compound can be used in research for hyperproliferative diseases.[2][5] Understanding this biological context underscores the potency of such compounds and the importance of proper handling and disposal.
Caption: Inhibition of KDM2B by this compound, affecting histone methylation and gene expression.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Kdm2B-IN-1
For researchers, scientists, and drug development professionals working with the potent histone demethylase inhibitor, Kdm2B-IN-1, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to minimize risk and ensure experimental integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound, a potent small-molecule inhibitor. The following table summarizes the required PPE for various stages of handling.
| Body Part | Required PPE | Specifications & Use Case |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves for incidental contact. Immediately remove and replace the outer glove if contact with the chemical occurs. For tasks with a higher risk of splashes, consider using Silver Shield gloves under the nitrile gloves. |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard, such as when preparing solutions or performing liquid transfers. Eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the body and clothing from potential spills. For work with flammable solvents, a fire-resistant lab coat is recommended. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) may be necessary based on a risk assessment. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory to protect feet from spills and falling objects. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. The following diagram outlines the step-by-step procedure for safely handling this compound from receipt to storage.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
